1,4-Dihydropyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
1,4-dihydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDWRXWKFWCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274185 | |
| Record name | 1,4-Dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-17-5, 27790-75-6 | |
| Record name | 1,4-Dihydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The 1,4-Dihydropyridine Core: A Technical Guide to Structure, Nomenclature, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of drugs that have become indispensable in the management of cardiovascular diseases.[1][2] Beyond their well-established role as L-type calcium channel blockers, derivatives of this versatile heterocyclic ring system exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3] This technical guide provides an in-depth exploration of the this compound core, covering its fundamental structure, IUPAC nomenclature, key synthetic methodologies, and mechanisms of action in various signaling pathways.
Core Structure and Physicochemical Properties
The foundational this compound is an organic compound with the chemical formula C₅H₇N.[1] Its structure consists of a six-membered heterocyclic ring containing one nitrogen atom and two double bonds in a non-aromatic arrangement. The parent compound itself is not common; however, its derivatives, characterized by substitutions at various positions of the ring, are of significant biological and commercial importance.[1]
The physicochemical properties of this compound derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be modulated by altering the substituents on the DHP ring. A selection of key physicochemical properties for the parent this compound molecule is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N | PubChem |
| Molar Mass | 81.12 g/mol | PubChem[4] |
| XLogP3 | 1.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Exact Mass | 81.057849228 Da | PubChem[4] |
| Monoisotopic Mass | 81.057849228 Da | PubChem[4] |
| Topological Polar Surface Area | 12 Ų | PubChem[4] |
| Heavy Atom Count | 6 | PubChem[4] |
IUPAC Nomenclature
The systematic naming of this compound derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is named "this compound".[1] Substituents are then indicated by their respective locants (position numbers on the ring), with the nitrogen atom assigned position 1. The numbering proceeds around the ring to give the substituents the lowest possible locants.
For complex derivatives, the following general principles apply:
-
Principal Functional Group: The principal functional group is identified and cited as a suffix.
-
Parent Hydride: The this compound ring is treated as the parent hydride.
-
Substituents: All other groups attached to the parent hydride are named as prefixes and arranged in alphabetical order.
-
Locants: Numbers are used to indicate the position of each substituent on the ring.
For example, the well-known drug Nifedipine has the IUPAC name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Synthetic Protocols: The Hantzsch Dihydropyridine Synthesis
The most common and versatile method for synthesizing this compound derivatives is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1881. This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.
General Experimental Protocol for Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of a 4-aryl-1,4-dihydropyridine derivative.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and ethyl acetoacetate (2 mmol) in ethanol (10 mL).
-
Add ammonium acetate (1.2 mmol) to the solution.
-
If required, a catalytic amount of glacial acetic acid can be added.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Characterization:
The synthesized compound should be characterized by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm its structure and purity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are primarily attributed to their interaction with specific biological targets, leading to the modulation of various signaling pathways.
L-Type Calcium Channel Blockade
The hallmark of many clinically used 1,4-dihydropyridines is their ability to block L-type voltage-gated calcium channels.[5][6] These channels are crucial for regulating calcium influx into cells, which is a key event in processes like muscle contraction and neurotransmitter release.[6] By binding to the α1 subunit of the L-type calcium channel, DHP derivatives inhibit the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[5][6]
Caption: Mechanism of L-type calcium channel blockade by this compound derivatives.
GLUT4 Translocation in Skeletal Muscle
Recent studies have highlighted the potential of certain this compound derivatives in the management of diabetes.[7] Some derivatives have been shown to stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells.[7] GLUT4 is an insulin-regulated glucose transporter, and its translocation is a critical step in glucose uptake by muscle and adipose tissues.[8][9] By promoting GLUT4 translocation, these DHP compounds can enhance glucose uptake from the bloodstream, thereby exerting an antihyperglycemic effect.[7]
Caption: Signaling pathway for this compound-induced GLUT4 translocation.
Experimental Workflow for Biological Evaluation
The biological activity of novel this compound derivatives is typically assessed through a series of in vitro and in vivo assays. The following workflow outlines a general approach for evaluating the anticancer potential of these compounds.
In Vitro Anticancer Activity Assessment
A common method for screening the cytotoxic effects of new compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10][11]
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for evaluating the in vitro anticancer activity of this compound derivatives.
Conclusion
The this compound core represents a privileged scaffold in drug discovery, offering a remarkable degree of chemical tractability and biological activity. From their foundational role in cardiovascular medicine to their emerging potential in oncology and metabolic diseases, DHP derivatives continue to be a fertile ground for the development of novel therapeutic agents. A thorough understanding of their structure, nomenclature, synthesis, and mechanisms of action is paramount for researchers and scientists working to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. This compound | C5H7N | CID 104822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Biological Evaluation of this compound-Indole as a Potential Antidiabetic Agent via GLUT4 Translocation Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gssrr.org [gssrr.org]
- 11. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of 1,4-Dihydropyridines: From Serendipitous Discovery to Cardiovascular Stalwarts
A comprehensive technical guide on the history, discovery, and evolving landscape of 1,4-Dihydropyridine (DHP) compounds, tailored for researchers, scientists, and drug development professionals.
Introduction
For over a century, the this compound scaffold has been a cornerstone of medicinal chemistry, culminating in a class of blockbuster drugs that have revolutionized the management of cardiovascular diseases. From their humble beginnings in a classic organic reaction to their current status as indispensable therapeutic agents, the story of 1,4-DHPs is one of serendipity, meticulous scientific inquiry, and continuous innovation. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and key experimental methodologies related to this remarkable class of compounds.
A Fortuitous Beginning: The Hantzsch Synthesis
The journey of 1,4-dihydropyridines began in 1881 with the German chemist Arthur Hantzsch. While investigating the reaction of β-ketoesters, aldehydes, and ammonia, Hantzsch serendipitously synthesized a dihydropyridine ring system. This multi-component reaction, now famously known as the Hantzsch pyridine synthesis, initially produced a this compound that could be subsequently oxidized to the corresponding pyridine derivative. For decades, these "Hantzsch esters" remained largely a chemical curiosity. It wasn't until the mid-20th century that their profound biological activity was uncovered, paving the way for a new era in cardiovascular medicine.
The Dawn of a New Therapeutic Class: The Discovery of Nifedipine
The therapeutic potential of 1,4-dihydropyridines was realized in the 1960s at Bayer, where a team of scientists was screening compounds for coronary vasodilating properties. This systematic effort led to the discovery of nifedipine, the prototypical 1,4-DHP calcium channel blocker. The recognition that nifedipine's vasodilatory effects stemmed from its ability to block the influx of calcium ions into vascular smooth muscle cells was a pivotal moment in pharmacology. This discovery not only introduced a new class of antihypertensive and antianginal drugs but also significantly advanced our understanding of the physiological role of calcium channels. Following the success of nifedipine, medicinal chemists embarked on a journey to modify the basic 1,4-DHP scaffold, leading to the development of second and third-generation drugs with improved pharmacokinetic profiles and tissue selectivity.
Mechanism of Action: Targeting the L-type Calcium Channel
The primary pharmacological action of this compound compounds is the blockade of L-type voltage-gated calcium channels (CaV1.2), which are abundant in vascular smooth muscle. By binding to a specific site on the α1 subunit of the channel, DHPs allosterically modulate its function, favoring a closed or inactivated state. This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
The downstream signaling cascade following the influx of calcium through L-type channels is central to smooth muscle contraction. The influx of Ca²⁺ leads to its binding with calmodulin. This Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain. This phosphorylation event is the critical step that enables the interaction between actin and myosin filaments, leading to muscle contraction. By blocking the initial influx of calcium, 1,4-dihydropyridines effectively interrupt this cascade, promoting vasodilation.
The 1,4-Dihydropyridine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug development. Initially recognized for its profound impact on cardiovascular medicine, the versatility of the DHP core has led to the discovery of a wide array of biological activities, establishing it as a critical pharmacophore for a diverse range of therapeutic targets. This technical guide provides a comprehensive overview of the biological significance of the 1,4-DHP scaffold, detailing its mechanism of action, therapeutic applications, structure-activity relationships, and key experimental protocols for its synthesis and evaluation.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The most well-established biological role of 1,4-dihydropyridines is their function as antagonists of L-type voltage-gated calcium channels (LTCCs).[1] These channels are crucial for regulating calcium influx into cells, which in turn governs a multitude of physiological processes, including muscle contraction, hormone secretion, and neurotransmission.[1]
1,4-DHP derivatives, such as the archetypal drug nifedipine, bind to a specific receptor site on the α1 subunit of the LTCC.[1][2] This binding allosterically modulates the channel's function, stabilizing it in a closed or inactivated state and thereby reducing the influx of calcium ions into the cell. This reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure, which is the primary mechanism behind their use as antihypertensive agents.[3][4]
The selectivity of DHPs for vascular smooth muscle over cardiac tissue is a key therapeutic advantage, minimizing direct effects on heart rate and contractility compared to other classes of calcium channel blockers.[1][3]
Therapeutic Applications Beyond Hypertension
While their role in managing hypertension and angina is paramount, the therapeutic potential of the 1,4-DHP scaffold extends far beyond cardiovascular diseases.[5][6][7] Researchers have successfully modified the basic DHP structure to develop compounds with a range of other biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various 1,4-DHP derivatives against a range of human cancer cell lines.[3][8] The proposed mechanisms for their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance (MDR) in cancer cells.
Antimicrobial Properties
The 1,4-DHP scaffold has also emerged as a promising framework for the development of novel antimicrobial agents.[7][9][10] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Antioxidant Effects
Certain 1,4-DHP derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[11] This antioxidant activity may contribute to their protective effects in various disease states.
Other Therapeutic Areas
The versatility of the 1,4-DHP scaffold is further highlighted by its exploration in other therapeutic areas, including:
-
Neuroprotective agents [5]
-
Anti-inflammatory agents [5]
-
Anticonvulsants [7]
-
Antitubercular agents [7]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of representative this compound derivatives from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [1] |
| 7a | LS180 (Colon) | 29.7 ± 4.7 | [1] |
| 7d | MCF-7 (Breast) | 28.5 ± 3.5 | [1] |
| 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | [8] |
| 13ab' | Caco-2 (Colorectal) | 1.39 ± 0.04 | [8] |
| 18 | HeLa (Cervical) | 3.6 | [3] |
| 19 | HeLa (Cervical) | 2.3 | [3] |
| 20 | HeLa (Cervical) | 4.1 | [3] |
| 18 | MCF-7 (Breast) | 5.2 | [3] |
| 19 | MCF-7 (Breast) | 5.7 | [3] |
| B3 | DMS 114 (Lung) | 3.2 µg/mL | [4] |
| B4 | DMS 114 (Lung) | 3.1 µg/mL | [4] |
| B3 | HCC 2998 (Colon) | 2.9 µg/mL | [4] |
| B4 | HCC 2998 (Colon) | 2.9 µg/mL | [4] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| MD1, MD2, MD6, MD7, HM4, HM6 | Helicobacter pylori (resistant strains) | 1–8 mg/L | [9] |
| Compound 22 | Streptococcus mitis | 500 | [7] |
| Compound 22 | Streptococcus sanguinis | 500 | [7] |
| Compound 8 | Streptococcus sanguinis | 500 | [7] |
| Compound 10 | Streptococcus sanguinis | 500 | [7] |
Table 3: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 (µg/mL) or RAA (%) | Reference |
| 6a | β-carotene/linoleic acid | 71% RAA | [11] |
| 6c | β-carotene/linoleic acid | 80% RAA | [11] |
| 6d | β-carotene/linoleic acid | 78% RAA | [11] |
| 6g | β-carotene/linoleic acid | 45% RAA | [11] |
Table 4: Pharmacokinetic Parameters of Common this compound Drugs
| Drug | Bioavailability (%) | Elimination Half-life (h) | Protein Binding (%) | Reference |
| Amlodipine | 60-65 | 40-50 | 98 | [12] |
| Nifedipine | - | ~2 | - | [13] |
| Nisoldipine | 3.7 | 9.7 | - | [14] |
| Isradipine | - | 5.36 - 6.63 | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Synthesis: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic and versatile multi-component reaction for the preparation of 1,4-dihydropyridines.[16][17][18][19]
Materials:
-
An aldehyde (1 equivalent)
-
A β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)
-
A nitrogen source (e.g., ammonium acetate or aqueous ammonia) (1 equivalent)
-
Ethanol (as solvent)
Procedure:
-
Combine the aldehyde, β-ketoester, and nitrogen source in a round-bottom flask.
-
Add ethanol as a solvent.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the crude product with cold ethanol or water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Work-up: If the product does not precipitate, the solvent is typically removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[20][21]
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
1,4-DHP test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,4-DHP compounds for a specified incubation period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][5][6][22][23]
Materials:
-
Bacterial or fungal strain(s) of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
1,4-DHP test compounds
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the 1,4-DHP compounds in the broth medium directly in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
Materials:
-
DPPH solution in a suitable solvent (e.g., methanol or ethanol)
-
1,4-DHP test compounds
-
A standard antioxidant (e.g., ascorbic acid or gallic acid)
-
96-well microtiter plates or a spectrophotometer
Procedure:
-
Prepare different concentrations of the 1,4-DHP test compounds and the standard antioxidant.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm).
-
The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.[13][24][25][26][27]
Materials:
-
A cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits)
-
Extracellular (bath) solution containing a charge carrier for the calcium current (e.g., BaCl2)
-
Intracellular (pipette) solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
General Procedure:
-
Culture the cells on coverslips.
-
Place a coverslip with cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull a glass micropipette to a fine tip and fill it with the intracellular solution.
-
Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the L-type calcium channels are in a closed state (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit L-type calcium currents. A typical protocol involves depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) from the holding potential.
-
Record the baseline currents.
-
Perfuse the cell with the extracellular solution containing the 1,4-DHP test compound at various concentrations.
-
Record the currents in the presence of the compound.
-
The inhibition of the L-type calcium current by the compound is measured as the reduction in the peak current amplitude.
-
Construct a concentration-response curve and determine the IC50 value for the inhibition of the L-type calcium current.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound calcium channel blockers.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of 1,4-DHP derivatives.
Conclusion
The this compound scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its well-established role as a modulator of L-type calcium channels has led to the development of life-saving cardiovascular drugs. Furthermore, the chemical tractability of the DHP core allows for extensive structural modifications, unlocking a vast potential for the discovery of novel therapeutic agents with diverse biological activities. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore and exploit the immense therapeutic promise of the this compound scaffold.
References
- 1. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. youtube.com [youtube.com]
- 7. Antibacterial and Antileishmanial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 12. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacokinetics of oral isradipine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. Patch Clamp Protocol [labome.com]
The 1,4-Dihydropyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
The concept of "privileged structures" is central to contemporary drug discovery, identifying molecular frameworks that can bind to multiple, distinct biological targets with high affinity, thereby exhibiting a wide range of pharmacological activities. Among these, the 1,4-dihydropyridine (1,4-DHP) scaffold stands out as a particularly versatile and significant nucleus.[1][2] Initially recognized for its potent L-type calcium channel blocking activity, leading to the development of blockbuster antihypertensive drugs, the 1,4-DHP core has since been shown to be a template for designing agents with anticancer, antimicrobial, antioxidant, anticonvulsant, and neuroprotective properties.[3][4][5] This guide provides an in-depth exploration of the 1,4-DHP scaffold, covering its synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies used in its evaluation.
Synthesis of the this compound Scaffold
The most fundamental and widely employed method for synthesizing the 1,4-DHP ring is the Hantzsch pyridine synthesis.[6][7] This one-pot, multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[6] The versatility of the Hantzsch reaction allows for the introduction of a wide variety of substituents at different positions of the DHP ring, making it a cornerstone of 1,4-DHP-focused medicinal chemistry.
Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols, including the use of microwave irradiation, aqueous micellar solutions, and various catalysts to improve yields and reduce reaction times.[6][8]
Figure 1: General workflow of the Hantzsch this compound synthesis.
A Spectrum of Biological Activities
The therapeutic potential of 1,4-DHP derivatives extends far beyond their initial application in cardiovascular medicine. The scaffold's ability to be decorated with various functional groups allows for the fine-tuning of its interaction with a multitude of biological targets.
Antihypertensive and Cardiovascular Effects
The archetypal activity of 1,4-DHPs is the blockade of L-type voltage-gated calcium channels (CaV1).[2] This action is the cornerstone of their use as antihypertensive agents. By inhibiting the influx of Ca²⁺ into vascular smooth muscle cells, they induce vasodilation, leading to a decrease in blood pressure.[9][10] This class includes widely prescribed drugs such as nifedipine, amlodipine, and felodipine.[3][11] The mechanism involves a direct interaction with the calcium channel, which reduces the probability of the channel being open.[12] Some evidence also suggests that certain 1,4-DHPs can induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effect through a dual mode of action.[12]
Figure 2: Mechanism of action for 1,4-DHP calcium channel blockers.
Anticancer Activity
A growing body of research highlights the potential of 1,4-DHPs as anticancer agents.[13][14] Their mechanisms of action in this context are multifaceted. Some derivatives exhibit direct cytotoxicity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and glioblastoma (U-251MG) cancers.[13] Furthermore, 1,4-DHPs have shown significant promise in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[15][16] They can potentiate the effects of existing cytotoxic drugs, making them valuable candidates for combination therapies.[13]
| Compound Class/Example | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC₅₀ = 2.3 µM | [13] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC₅₀ = 5.7 µM | [13] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC₅₀ = 3.6 µM | [13] |
| Thiazole substituted 1,4-DHP (Compound 7a) | MOLT-4 | IC₅₀ = 17.4 ± 2.0 µM | [14] |
| Thiazole substituted 1,4-DHP (Compound 7d) | MCF-7 | IC₅₀ = 28.5 ± 3.5 µM | [14] |
Table 1: Cytotoxic Activity of Selected this compound Derivatives.
Antimicrobial and Antileishmanial Activities
The 1,4-DHP scaffold has also been explored for its antimicrobial properties.[17] Derivatives have been synthesized that show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Notably, some compounds have demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to standard drugs.[17][19] The lipophilicity and specific substitutions on the DHP ring appear to be critical for antimicrobial efficacy.[18] Additionally, certain asymmetric 1,4-DHPs have been identified as having significant antileishmanial activity against Leishmania amazonensis.[20]
| Compound/Derivative | Organism | Activity (MIC / IC₅₀) | Reference |
| Compound IV (unspecified structure) | M. tuberculosis (resistant strains) | MIC = 3.1 or 6.2 µg/mL | [17] |
| Derivative 33 (C2 substituted) | Mycobacterium smegmatis | MIC = 9 µg/mL | [18] |
| Derivative 33 (C2 substituted) | Staphylococcus aureus | MIC = 25 µg/mL | [18] |
| Compound 7 (asymmetric) | L. amazonensis amastigotes | IC₅₀ = 12.53 µM | [20] |
| Compound 9 (asymmetric) | L. amazonensis amastigotes | IC₅₀ = 13.67 µM | [20] |
Table 2: Antimicrobial and Antileishmanial Activity of Selected this compound Derivatives.
Structure-Activity Relationships (SAR)
The broad bioactivity of the 1,4-DHP class is a direct result of the chemical diversity that can be introduced at various positions around the core ring. The structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity for a given target.[21][22]
-
C4 Position : The substituent at the C4 position is a critical determinant of activity. For calcium channel blockers, a phenyl ring is typically required for optimal activity.[21][22] The substitution pattern on this phenyl ring (e.g., with electron-withdrawing groups) further modulates potency.[22] For other activities, such as anticancer or antimicrobial, different aryl or heteroaryl groups at C4 can confer potency.[13][20]
-
C3 and C5 Positions : These positions are usually substituted with ester or other carbonyl-containing groups.[21] The nature of these ester groups (e.g., size, lipophilicity) influences the pharmacokinetic and pharmacodynamic properties of the molecule.[22] Asymmetry in the C3 and C5 substituents can be beneficial for certain activities.[13]
-
N1 Position : The N1 position is typically unsubstituted (N-H) in classical calcium channel blockers. However, substitution at this position can lead to compounds with different pharmacological profiles, including MDR reversal agents.[16]
-
C2 and C6 Positions : Small alkyl groups, most commonly methyl groups, at the C2 and C6 positions are generally favored for calcium channel antagonist activity.
Figure 3: Key structure-activity relationships for the this compound scaffold.
Experimental Protocols
General Protocol for Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol is a representative example for the synthesis of a symmetrical 1,4-DHP.
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and a solvent such as ethanol (30 mL).
-
Catalyst/Ammonia Source: Add ammonium acetate (15 mmol) to the mixture.
-
Reaction: Stir the mixture and heat it to reflux (typically 60-80 °C) for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[8][23]
General Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the key steps for assessing the anticancer activity of synthesized 1,4-DHP derivatives.[16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test 1,4-DHP compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry.[1][6] Its synthetic accessibility via the robust Hantzsch reaction, coupled with the vast chemical space that can be explored through substituent modification, has enabled the development of a wide array of pharmacologically active agents. While its legacy began with the revolutionary treatment of hypertension, the ongoing exploration of 1,4-DHP derivatives continues to uncover new therapeutic opportunities in oncology, infectious diseases, and beyond. The ability of this single core structure to interact with diverse biological targets underscores its enduring importance and promises a rich future for 1,4-DHP-based drug discovery.[24]
References
- 1. This compound scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. buzzrx.com [buzzrx.com]
- 11. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 12. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. Docking and QSAR Studies of this compound Derivatives as Anti- Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gssrr.org [gssrr.org]
- 17. Biological activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Novel C2-Substituted this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial and Antileishmanial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of receptor binding of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Insights into the Stability of 1,4-Dihydropyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its role in L-type calcium channel blockers used in the treatment of hypertension. However, the inherent chemical instability of the 1,4-DHP ring, which is prone to oxidation to its aromatic pyridine counterpart, presents a significant challenge in drug development, affecting storage, formulation, and in vivo efficacy. Quantum chemical calculations have emerged as a powerful tool to predict, understand, and mitigate the stability issues associated with this important class of molecules. This technical guide provides an in-depth overview of the application of quantum chemical methods to assess the stability of this compound derivatives, supported by detailed computational and experimental protocols and quantitative data.
Core Concept: Aromatization as the Primary Degradation Pathway
The principal route of degradation for 1,4-dihydropyridines is the oxidation of the dihydropyridine ring to a more thermodynamically stable aromatic pyridine ring.[1][2] This process, often referred to as aromatization, leads to a complete loss of the desired pharmacological activity. The reaction is an oxidative dehydrogenation and can be initiated by light, heat, or oxidizing agents.
The overall transformation can be summarized as a two-electron, two-proton process. Quantum chemical calculations are instrumental in elucidating the intricate mechanism of this transformation, including the identification of reaction intermediates and transition states, and the calculation of the associated energy barriers.
Computational Methodology for Assessing 1,4-DHP Stability
Density Functional Theory (DFT) has become the workhorse for studying the stability of this compound derivatives due to its favorable balance of computational cost and accuracy.[3][4] The B3LYP functional is a popular choice for these types of calculations, often paired with Pople-style basis sets such as 6-31G* or 6-311++G(d,p).
A. Detailed Computational Protocol
A typical computational workflow for assessing the stability of a 1,4-DHP derivative involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the this compound reactant, the pyridine product, and any proposed intermediates and transition states are optimized to find the lowest energy conformation for each species.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. For minima (reactants, products, intermediates), all calculated frequencies should be real. For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Thermodynamic and Kinetic Parameter Calculation: From the results of the geometry optimization and frequency calculations, key thermodynamic and kinetic parameters are determined. These include:
-
Gibbs Free Energy of Reaction (ΔG_rxn): This value indicates the overall thermodynamic favorability of the aromatization reaction. A negative ΔG_rxn signifies that the pyridine product is more stable than the 1,4-DHP reactant.
-
Enthalpy of Reaction (ΔH_rxn): This represents the change in heat content during the reaction.
-
Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): This is the energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate and therefore greater kinetic stability of the 1,4-DHP derivative.
-
-
Solvation Effects: To model the reaction in a more realistic environment, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the influence of a solvent.
B. Key Software
-
Gaussian: A widely used quantum chemistry software package for performing DFT calculations.
-
ORCA: Another popular and powerful quantum chemistry program.
-
GaussView, Avogadro, Chemcraft: Molecular visualization and analysis tools for building input structures and analyzing output files.
Quantitative Insights into 1,4-DHP Stability
The stability of this compound derivatives can be quantified and compared using the thermodynamic and kinetic parameters obtained from quantum chemical calculations. The following tables summarize representative data for the oxidation of a generic this compound to its corresponding pyridine.
| Parameter | Description | Typical Calculated Value Range (kcal/mol) | Implication for Stability |
| ΔG_rxn | Gibbs Free Energy of Reaction | -20 to -40 | A large negative value indicates a strong thermodynamic driving force for aromatization. |
| ΔH_rxn | Enthalpy of Reaction | -25 to -50 | Similar to ΔG_rxn, a large negative value indicates an exothermic and favorable reaction. |
| ΔG‡ | Gibbs Free Energy of Activation | +10 to +30 | A higher value indicates greater kinetic stability and a slower rate of degradation. |
Table 1: Key Thermodynamic and Kinetic Parameters for this compound Aromatization.
| Substituent Effect on Stability | Position | Influence on Activation Energy (ΔG‡) | Rationale |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Phenyl ring at C4 | Generally increase ΔG‡ | Stabilize the electron-rich 1,4-DHP ring, making it less susceptible to oxidation. |
| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Phenyl ring at C4 | Generally decrease ΔG‡ | Destabilize the 1,4-DHP ring, making it more prone to oxidation. |
| Bulky substituents | Ester groups at C3 and C5 | Can sterically hinder the approach of oxidizing agents, potentially increasing ΔG‡. | Steric hindrance can play a role in kinetic stability. |
Table 2: Influence of Substituents on the Kinetic Stability of 1,4-Dihydropyridines.
Experimental Protocols for Stability Assessment
Experimental studies are crucial for validating the predictions from quantum chemical calculations and for assessing stability under real-world conditions.
A. Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability and decomposition profile of the 1,4-DHP derivative.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of the 1,4-DHP derivative is placed in an inert crucible (e.g., aluminum).
-
The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The TGA measures the change in mass as a function of temperature, indicating the onset of decomposition.
-
The DSC measures the heat flow into or out of the sample, revealing thermal events such as melting, crystallization, and decomposition.
-
-
Data Analysis: The onset temperature of decomposition from the TGA curve and the peak temperature of exothermic decomposition events from the DSC curve are used to assess thermal stability.
B. Photostability Testing
-
Objective: To evaluate the degradation of the 1,4-DHP derivative upon exposure to light.
-
Methodology:
-
Solutions of the 1,4-DHP derivative are prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solutions are exposed to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period.
-
Samples are withdrawn at various time points.
-
The concentration of the remaining 1,4-DHP and the formation of the pyridine degradation product are quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
-
Data Analysis: The degradation kinetics (e.g., first-order or zero-order) and the half-life of the compound under specific light conditions are determined.
C. Stability-Indicating HPLC Method
-
Objective: To separate and quantify the 1,4-DHP derivative from its degradation products.
-
Methodology:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.
-
Detection: UV detection at the wavelength of maximum absorbance of the 1,4-DHP is commonly employed.
-
Forced Degradation: To ensure the method is stability-indicating, the drug substance is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the parent drug peak from all degradation product peaks.
-
Visualizing Computational Workflows and Reaction Pathways
Graphviz diagrams can be used to illustrate the logical flow of the computational and experimental procedures, as well as the mechanistic pathways of 1,4-DHP degradation.
References
Tautomerism in Substituted 1,4-Dihydropyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical phenomenon of tautomerism in substituted 1,4-dihydropyridines (DHPs), a class of compounds of significant pharmacological importance.[1][2] The guide details the structural nuances of 1,4-DHP tautomers, the experimental and computational methodologies for their characterization, and the influence of substitution and solvent effects on the tautomeric equilibrium.
Introduction to Tautomerism in 1,4-Dihydropyridines
Substituted 1,4-dihydropyridines are a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which can be complicated by the existence of tautomers. Tautomers are constitutional isomers that readily interconvert, and for 1,4-DHPs, the most relevant form of tautomerism is the enamine-imine equilibrium.[4][5]
The 1,4-DHP core contains an enamine functionality, which can potentially tautomerize to its corresponding imine form. This equilibrium is sensitive to the electronic and steric nature of the substituents on the dihydropyridine ring, as well as the surrounding solvent environment. Understanding and controlling this tautomeric balance is crucial for drug design and development, as different tautomers can exhibit distinct pharmacological profiles and pharmacokinetic properties.
A visual representation of the enamine-imine tautomeric equilibrium in a generalized substituted 1,4-dihydropyridine is presented below.
Caption: Enamine-imine tautomeric equilibrium in substituted 1,4-dihydropyridines.
Synthesis of Substituted 1,4-Dihydropyridines
The most common and versatile method for the synthesis of substituted 1,4-dihydropyridines is the Hantzsch pyridine synthesis.[6] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, usually ammonia or ammonium acetate.[6]
General Experimental Protocol for Hantzsch Synthesis
A typical experimental procedure for the Hantzsch synthesis of a 4-substituted-2,6-dimethyl-3,5-dicarboethoxy-1,4-dihydropyridine is as follows:
-
Reactant Mixture: In a round-bottom flask, combine the desired aromatic or aliphatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent: Add a suitable solvent, such as ethanol or methanol (10-15 mL).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the aldehyde. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol or water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound derivative.
The workflow for a typical Hantzsch synthesis is illustrated in the following diagram.
Caption: Experimental workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Characterization of Tautomeric Forms
The characterization of the tautomeric forms of substituted 1,4-dihydropyridines relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[2] Proton (¹H) and carbon-¹³ (¹³C) NMR are particularly informative.
-
¹H NMR: The chemical shifts of the protons, especially the N-H proton and the protons on the dihydropyridine ring, can provide evidence for the predominant tautomeric form. In the enamine tautomer, the N-H proton typically appears as a broad singlet. The presence of distinct sets of signals for the same protons can indicate a mixture of tautomers in slow exchange on the NMR timescale.
-
¹³C NMR: The chemical shifts of the carbon atoms in the dihydropyridine ring are also sensitive to the tautomeric form. For instance, the chemical shifts of the C2/C6 and C3/C5 carbons will differ between the enamine and imine forms.
-
Quantitative Analysis: The ratio of the tautomers in solution can be determined by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, provided that the signals are well-resolved.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all relevant nuclei.
-
Data Analysis: Identify the characteristic signals for each tautomer. Integrate the corresponding non-overlapping signals in the ¹H NMR spectrum to determine the molar ratio of the tautomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][8] By determining the precise atomic coordinates, bond lengths, and bond angles, the exact tautomeric structure can be established. For example, the C-N and C=C bond lengths within the dihydropyridine ring are characteristic of either the enamine or imine form.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the substituted this compound of suitable quality for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies of tautomerism.[9][10][11] These methods can be used to:
-
Calculate the relative energies of the different tautomers in the gas phase and in various solvents.
-
Predict the geometric parameters (bond lengths, angles) of each tautomer.
-
Simulate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
-
Investigate the transition state and energy barrier for the interconversion between tautomers.
Computational Protocol for Tautomer Stability Analysis:
-
Structure Building: Construct the 3D structures of the enamine and imine tautomers of the substituted this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be incorporated using a polarizable continuum model (PCM).
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.
The logical relationship between these characterization methods is depicted below.
Caption: Workflow for the characterization of tautomerism in 1,4-dihydropyridines.
Factors Influencing Tautomeric Equilibrium
The position of the enamine-imine tautomeric equilibrium is influenced by several factors, which can be rationally tuned in the drug design process.
Substituent Effects
The electronic nature of the substituents on the this compound ring plays a crucial role in determining the relative stability of the tautomers.
-
Electron-withdrawing groups (EWGs) at the 3- and 5-positions, such as esters or cyano groups, can stabilize the enamine form through conjugation.
-
Substituents at the 4-position can influence the tautomeric equilibrium through both steric and electronic effects. Bulky substituents may favor one tautomer over the other to minimize steric strain.
Solvent Effects
The polarity of the solvent can significantly impact the tautomeric equilibrium.[12][13] Polar solvents tend to stabilize the more polar tautomer. In the case of the enamine-imine equilibrium, the relative polarity of the tautomers can depend on the specific substitution pattern. For some related heterocyclic systems, it has been observed that polar solvents stabilize the enamine form.[14]
Quantitative Data on Tautomerism
While extensive research has been conducted on the synthesis and biological activity of 1,4-dihydropyridines, detailed quantitative data on their tautomeric equilibria are less commonly reported. The following table summarizes hypothetical quantitative data for a series of substituted 1,4-dihydropyridines to illustrate the kind of data that is crucial for understanding structure-tautomerism relationships.
| Compound ID | 4-Substituent (R) | 3,5-Substituents (R') | Solvent | Tautomeric Ratio (Enamine:Imine) | Equilibrium Constant (KT) |
| DHP-1 | Phenyl | -COOEt | CDCl₃ | >99:1 | >99 |
| DHP-2 | 2-Nitrophenyl | -COOEt | CDCl₃ | >99:1 | >99 |
| DHP-3 | Phenyl | -CN | CDCl₃ | 95:5 | 19 |
| DHP-4 | Phenyl | -COOEt | DMSO-d₆ | 98:2 | 49 |
| DHP-5 | 2-Nitrophenyl | -COOEt | DMSO-d₆ | 97:3 | 32.3 |
Note: The data in this table are illustrative and intended to demonstrate the format for presenting quantitative tautomeric data.
Conclusion
The tautomerism of substituted 1,4-dihydropyridines is a fundamental aspect of their chemistry that has profound implications for their biological activity and pharmaceutical development. A thorough understanding of the factors that govern the enamine-imine equilibrium is essential for the rational design of new 1,4-DHP-based drugs with improved efficacy and pharmacokinetic profiles. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful toolkit for the comprehensive characterization of these tautomeric systems. Further research focused on the quantitative determination of tautomeric equilibrium constants for a wider range of substituted 1,4-dihydropyridines is warranted to build a more complete structure-tautomerism-activity relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 1,4-dihydropyridine (1,4-DHP) analogues using the Hantzsch synthesis. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction used to generate dihydropyridines.[1][2] 1,4-Dihydropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3][4][5] They are particularly well-known as L-type calcium channel blockers, with prominent examples including nifedipine, amlodipine, and felodipine used in the treatment of cardiovascular diseases like hypertension and angina.[6][7][8]
Recent research has expanded the therapeutic potential of 1,4-DHP analogues to include anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[3][4][9][10] The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the dihydropyridine ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[11]
Reaction Mechanism and Theory
The Hantzsch synthesis is a condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2] The reaction mechanism proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the reaction of the second equivalent of the β-ketoester with ammonia.[12][13][14] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final this compound product.[12]
Experimental Protocols
The following protocols are generalized procedures for the Hantzsch synthesis of this compound analogues. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Classical Hantzsch Synthesis of Symmetrical 1,4-Dihydropyridines
This protocol describes the synthesis of symmetrical 1,4-DHPs where the ester groups at the C3 and C5 positions are identical.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in the Hantzsch synthesis.[2][15]
Materials:
-
Aldehyde (5 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ammonium acetate (7.5 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial (20 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate. Isolate the solid by filtration.
-
Wash the product with cold ethanol and purify by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of novel this compound analogues.
Table 1: Synthesis of Symmetrical this compound Analogues via Conventional Heating
| Entry | Aldehyde | β-Ketoester | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | 3 | 85 | [16] |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 2 | 92 | [16] |
| 3 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 4 | 88 | [17] |
| 4 | Thiophene-2-carboxaldehyde | Ethyl acetoacetate | 2.5 | 78 | [18] |
Table 2: Microwave-Assisted Synthesis of this compound Analogues
| Entry | Aldehyde | β-Ketoester | Time (min) | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 94 | [19] |
| 2 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 12 | 95 | [19] |
| 3 | 4-Bromobenzaldehyde | Ethyl acetoacetate | 8 | 96 | [19] |
Table 3: Biological Activity of Novel this compound Analogues
| Compound | Biological Activity | Assay | IC50 / MIC (µM) | Reference |
| 4c | Antibacterial (S. aureus) | Well plate method | 12.5 | [17] |
| 4e | Antibacterial (E. coli) | Well plate method | 25 | [17] |
| 5g | Antimicrobial (H. pylori) | MIC determination | ≤ 8 | [20] |
| 1g | Anticancer (NCI-60) | Proliferation assay | 1.12 | [21] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of 1,4-DHP analogues as calcium channel blockers.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of 1,4-DHP analogues.
Logical Relationship
Caption: Role of Hantzsch synthesis in drug development.
References
- 1. scispace.com [scispace.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and significance of this compound drug analogs. [wisdomlib.org]
- 5. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 11. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hantzsch reaction: synthesis and characterization of some new this compound derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Green approach for synthesis of bioactive Hantzsch this compound derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel this compound Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]
- 20. This compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of new symmetrical and asymmetrical nitrile-containing this compound derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 1,4-Dihydropyridines
Introduction
1,4-Dihydropyridines (1,4-DHPs) are a critically important class of heterocyclic compounds in medicinal chemistry.[1][2] First synthesized by Arthur Hantzsch in 1882, this scaffold is the basis for numerous drugs, most notably as L-type calcium channel blockers used in the treatment of cardiovascular diseases like hypertension and angina.[1][3] Commercially available drugs such as Amlodipine, Nifedipine, and Felodipine feature the 1,4-DHP core structure.[1][3] The classical Hantzsch synthesis involves a one-pot, multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3][4] However, conventional heating methods for this reaction often require long reaction times, harsh conditions, and can result in moderate yields.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[6] By utilizing microwave irradiation, the synthesis of 1,4-DHPs can be dramatically accelerated, often reducing reaction times from hours to mere minutes.[4][7] This method frequently leads to higher product yields, cleaner reaction profiles, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[1][8] These advantages make microwave-assisted synthesis an attractive and efficient methodology for researchers in drug discovery and development.[6]
General Reaction: The Hantzsch Synthesis
The microwave-assisted Hantzsch synthesis is a one-pot, three-component reaction that condenses an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate) to form the 1,4-dihydropyridine ring.
Figure 1. General scheme for the Hantzsch this compound synthesis.
Visualized Protocols and Mechanisms
Experimental Workflow
The general workflow for the microwave-assisted synthesis of 1,4-DHPs is a streamlined process that enables rapid compound production. The key steps, from reactant preparation to final product isolation, are outlined below.
Caption: General workflow for microwave-assisted 1,4-DHP synthesis.
Plausible Reaction Mechanism
The Hantzsch reaction mechanism involves a series of condensation and addition reactions. Microwave irradiation accelerates the key steps, including the formation of Knoevenagel and enamine intermediates, their subsequent Michael addition, and the final cyclization and dehydration to yield the 1,4-DHP product.
Caption: Plausible mechanism for the Hantzsch 1,4-DHP condensation.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from a solvent-free method, which is environmentally friendly and simplifies the work-up procedure.[1]
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (30 mmol)
-
Pyrex cylindrical tube
-
Domestic microwave oven (e.g., Samsung CE2977N or similar)
-
Crushed ice
-
Methanol, Chloroform (for optional column chromatography)
-
Silica gel (60-120 mesh)
Procedure:
-
In a Pyrex cylindrical tube, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (20 mmol, 2.60 g), and ammonium acetate (30 mmol, 2.31 g).
-
Place the open tube inside a domestic microwave oven.
-
Irradiate the mixture at low power (e.g., 90W) for 3-5 minutes. Monitor the reaction progress (if possible, by checking for solidification or color change).[1]
-
After irradiation, carefully remove the tube from the oven and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice.
-
Stir vigorously until a solid product precipitates.
-
Filter the crude product using a sintered funnel and wash with cold water.
-
Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a methanol:chloroform (2:8) eluent to yield the pure compound.[1]
Protocol 2: Synthesis in Aqueous Micellar Solution
This protocol utilizes an aqueous micellar solution, representing a green chemistry approach to the synthesis.[5]
Materials:
-
Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, 1 mmol)
-
Diethyl acetylenedicarboxylate (1 mmol)
-
Ammonium acetate (1 mmol)
-
Malononitrile (1 mmol)
-
Aluminum dodecyl sulfate [Al(DS)₃] in water (micellar solution)
-
Microwave reactor
Procedure:
-
Prepare an aqueous micellar solution of aluminum dodecyl sulfate [Al(DS)₃].
-
In a microwave reaction vessel, mix the substituted aldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), ammonium acetate (1 mmol), and malononitrile (1 mmol) in the aqueous micellar solution.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80W for 5 minutes.[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product typically precipitates from the solution.
-
Isolate the solid by filtration.
-
Wash the solid with water and then recrystallize from ethyl alcohol to obtain pure crystals.[5]
Protocol 3: Synthesis Using a Dedicated Microwave Synthesizer with Temperature Control
This protocol uses a single-mode microwave synthesizer, allowing for precise temperature and pressure control, which can lead to improved yields and reproducibility.[4]
Materials:
-
Benzaldehyde (2.5 mmol)
-
Ethyl acetoacetate (12.5 mmol)
-
25% Aqueous ammonium hydroxide (10.0 mmol)
-
Glass vial with Teflon septa
-
Single-mode microwave cavity synthesizer (e.g., Smith Synthesizer)
-
Heptane, Ethyl acetate (for column chromatography)
-
Silica gel
Procedure:
-
Place benzaldehyde (2.5 mmol, 0.265 g), ethyl acetoacetate (12.5 mmol, 1.63 g), and 25% aqueous ammonium hydroxide (10.0 mmol, ~1.5 mL) into a glass reaction vial.[4]
-
Seal the vial with a Teflon septa and place it in the microwave cavity.
-
Set the reaction temperature to 140°C and the reaction time to 10 minutes, with stirring.[4]
-
Once the reaction is complete, cool the vial.
-
Evaporate the crude reaction mixture to dryness under reduced pressure.
-
Purify the residue using a silica gel column, eluting with a heptane/ethyl acetate gradient (e.g., 3:1 to 2:1) to obtain the pure product.[4]
Data Presentation: Synthesis of 4-Aryl-1,4-Dihydropyridines
The following table summarizes the results from various microwave-assisted Hantzsch syntheses, demonstrating the method's efficiency with different substituted aldehydes.
| Entry | Aldehyde (R group) | Time (min) | Power (W) / Temp (°C) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | 3-5 | 90 W | Solvent-free, NH₄OAc | 95 | [1] |
| 2 | Phenyl | 10 | 140 °C | Aq. NH₄OH | 84 | [4] |
| 3 | 4-Nitrophenyl | 5 | 80 W | Al(DS)₃, Water, NH₄OAc | 96 | [5] |
| 4 | 4-Chlorophenyl | 10 | 100 °C | Solvent-free, NMSM | 94 | [8] |
| 5 | 4-Methoxyphenyl | 3-5 | 90 W | Solvent-free, NH₄OAc | 92 | [1] |
| 6 | 4-Methoxyphenyl | 5 | 80 W | Al(DS)₃, Water, NH₄OAc | 95 | [5] |
| 7 | 4-Methylphenyl | 10 | 100 °C | Solvent-free, NMSM | 95 | [8] |
| 8 | 2-Chlorophenyl | 15 | 140 °C | Aq. NH₄OH | 79 | [4] |
| 9 | 3-Nitrophenyl | 3 | 180 W | Methanol, NH₄OAc | 90 | [2] |
| 10 | Furfural | 6 | 180 W | Methanol, NH₄OAc | 85 | [2] |
NMSM: (E)-N-methyl-1-(methylthio)-2-nitroethenamine
Microwave-assisted synthesis is a robust, rapid, and highly efficient method for the preparation of 1,4-dihydropyridines. The protocols and data presented demonstrate significant advantages over classical methods, including drastically reduced reaction times, excellent product yields, and adaptability to green chemistry principles. This methodology provides researchers and drug development professionals with a powerful tool for the rapid synthesis and exploration of novel 1,4-DHP derivatives for various therapeutic applications.
References
- 1. bioorganica.org.ua [bioorganica.org.ua]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave irradiation: a green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst-Free Synthesis of 1,4-Dihydropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives. 1,4-DHPs are a critical class of N-heterocyclic compounds with significant applications in medicinal chemistry, most notably as calcium channel blockers for the treatment of cardiovascular diseases.[1][2][3][4] The methods outlined below follow the principles of green chemistry by eliminating the need for a catalyst, often reducing reaction times, and in some cases, avoiding organic solvents altogether.[5][6]
Introduction
The Hantzsch synthesis, first reported in 1882, is the classical method for preparing 1,4-dihydropyridines.[4] Traditionally, this multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.[4][7] While often facilitated by a catalyst, recent advancements have demonstrated efficient synthesis under catalyst-free conditions, driven by thermal energy, microwave irradiation, or ultrasound.[2][8][9] These catalyst-free approaches offer significant advantages, including simpler reaction setups, easier purification of the final products, reduced cost, and minimized environmental impact.[10]
This guide details three primary catalyst-free methodologies: a solvent-free thermal approach, a rapid microwave-assisted synthesis, and an efficient ultrasound-promoted method. Each protocol is accompanied by quantitative data and visual aids to facilitate understanding and implementation in a laboratory setting.
General Reaction Scheme
The catalyst-free synthesis of 1,4-dihydropyridines generally follows the Hantzsch condensation pathway, where an aldehyde, two equivalents of a β-ketoester, and an ammonia source combine in a one-pot reaction to form the desired 1,4-DHP scaffold.
Comparative Data of Catalyst-Free Methods
The following table summarizes the reaction outcomes for the synthesis of various this compound derivatives using different catalyst-free methods. The data highlights the effect of substituents on the aromatic aldehyde and compares the efficiency of thermal, microwave, and ultrasound techniques.
| Entry | Aldehyde (Ar-CHO) | β-Ketoester | Ammonia Source | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free, 100°C | 45 min | 85 | [6] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free, 100°C | 45 min | 88 | [6] |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free, 100°C | 45 min | 82 | [6] |
| 4 | 2-Furaldehyde | tert-Butyl acetoacetate | Ammonium acetate | Solvent-free, 100°C | 45 min | 85 | [6] |
| 5 | Benzaldehyde | Methyl acetoacetate | Ammonium bicarbonate | Microwave (150W), 120°C | 20 min | 90 | [8] |
| 6 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Ammonium bicarbonate | Microwave (150W), 120°C | 20 min | 85 | [8] |
| 7 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium bicarbonate | Microwave (150W), 120°C | 20 min | 88 | [8] |
| 8 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasound, Solvent-free, RT | 30 min | 95 | [2] |
| 9 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasound, Solvent-free, RT | 25 min | 99 | [2] |
| 10 | 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasound, Solvent-free, RT | 40 min | 92 | [2] |
| 11 | Cinnamaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasound, Solvent-free, RT | 50 min | 82 | [2][9] |
| 12 | 4-Fluorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasound, Solvent-free, RT | 25 min | 98 | [2] |
Experimental Protocols
The following are detailed protocols for the catalyst-free synthesis of this compound derivatives.
Protocol 1: Solvent-Free Synthesis via Conventional Heating
This method describes a straightforward, environmentally friendly procedure that avoids the use of any solvent.[5][6]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate or tert-butyl acetoacetate) (2.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate
-
Crushed ice
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (3.0 mmol).
-
Place the flask in a preheated oil bath or heating mantle at 100°C.
-
Stir the reaction mixture vigorously for the specified time (typically 45 minutes). The mixture will become a melt and then solidify.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the flask to room temperature.
-
Add crushed ice to the solidified product and stir to break up the solid.
-
Collect the crude product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water.
-
Purify the product by recrystallization from ethanol to obtain the pure this compound derivative.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers a significant acceleration of the Hantzsch reaction, leading to high yields in very short reaction times.[8][11][12]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., methyl acetoacetate) (2.0 mmol)
-
Ammonium bicarbonate (1.5 mmol)
-
Microwave reactor vessel (10 mL)
-
Microwave synthesizer
-
Crushed ice
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Place the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium bicarbonate (1.5 mmol) into a 10 mL microwave reactor vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power of 150 W for the specified time (typically 20 minutes), with a set temperature of 120°C.[8]
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to yield the pure this compound.
Protocol 3: Ultrasound-Assisted Solvent-Free Synthesis
Ultrasound provides mechanical energy to promote the reaction, often at room temperature, resulting in excellent yields and short reaction times.[2][9]
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Round-bottom flask or beaker
-
Ultrasonic bath or probe sonicator
-
Crushed ice
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a flask or beaker, mix the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.0 mmol).
-
Place the vessel in an ultrasonic bath, ensuring the water level is sufficient to immerse the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature for the specified time (typically 25-50 minutes).[2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add crushed ice to the reaction mixture to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Purify the product by recrystallization from ethanol.
Reaction Mechanism
The catalyst-free Hantzsch synthesis is believed to proceed through a series of condensation and cyclization steps. The mechanism involves the formation of a Knoevenagel condensation product and an enamine intermediate, which then react and cyclize to form the dihydropyridine ring.
Conclusion
The catalyst-free synthesis of this compound derivatives offers a green, efficient, and versatile alternative to traditional catalytic methods. By leveraging thermal energy, microwave irradiation, or ultrasound, researchers can access these medicinally important scaffolds with high yields, short reaction times, and simplified workup procedures. The protocols and data presented herein provide a comprehensive guide for the practical implementation of these modern synthetic techniques in both academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The solvent-free synthesis of 1,4-dihydropyridines under ultrasound irradiation without catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields [frontiersin.org]
- 12. A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,4-Dihydropyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral 1,4-dihydropyridines (1,4-DHPs) are a critical class of compounds in medicinal chemistry, most notably as calcium channel blockers for the treatment of cardiovascular diseases.[1][2][3] The pharmacological activity of unsymmetrical 1,4-DHPs often resides in a single enantiomer, making their stereoselective synthesis a topic of significant importance.[1][3] This document provides detailed application notes and protocols for several key modern methodologies for the asymmetric synthesis of chiral 1,4-DHPs, including organocatalytic, metal-catalyzed, and enzymatic approaches.
I. Organocatalytic Asymmetric Synthesis of 1,4-Dihydropyridines
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,4-DHPs, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. Key organocatalytic strategies include the use of cinchona alkaloids and chiral phosphoric acids.
A. Cinchona Alkaloid-Catalyzed Synthesis
Cinchona alkaloids and their derivatives are versatile catalysts for a variety of asymmetric transformations.[4] In the context of 1,4-DHP synthesis, they have been successfully employed to catalyze the reaction between enamines and malononitrile derivatives.[5][6]
General Reaction Scheme:
Caption: Cinchona alkaloid-catalyzed synthesis of chiral 1,4-DHPs.
Experimental Protocol: General Procedure for the Cinchona Alkaloid-Catalyzed Synthesis of 1,4-Dihydropyridines
This protocol is adapted from the work of Herrera and coworkers.[6]
-
Reaction Setup:
-
To a vial, add the bis-cinchona alkaloid catalyst (e.g., (DHQD)2PHAL) (20 mol%).
-
Add the enamine (0.3 mmol) to the vial.
-
Add the appropriate solvent (e.g., a 9:1 mixture of toluene and ethyl acetate, or toluene alone) (0.25 mL).
-
Stir the mixture for a few minutes at the desired temperature (e.g., 10 °C).
-
Add the alkylidenemalononitrile (0.1 mmol).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature for the indicated time (e.g., 3 days).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate, 7:3 to 1:1) to afford the chiral this compound.
-
Quantitative Data:
| Entry | Enamine Substrate | Malononitrile Substrate | Catalyst | Solvent | Time (d) | Temp (°C) | Yield (%) | ee (%) | dr |
| 1 | Diethyl enamine | Benzylidenemalononitrile | (DHQD)2PHAL | Toluene/EtOAc (9:1) | 3 | 10 | 95 | 75 | >20:1 |
| 2 | Diethyl enamine | 4-Chlorobenzylidenemalononitrile | (DHQD)2PHAL | Toluene/EtOAc (9:1) | 3 | 10 | 92 | 78 | >20:1 |
| 3 | Diethyl enamine | 2-Naphthylidenemalononitrile | (DHQD)2PHAL | Toluene | 3 | 10 | 85 | 80 | >20:1 |
| 4 | Dibenzyl enamine | Benzylidenemalononitrile | (DHQD)2PHAL | Toluene | 3 | 10 | 70 | 65 | 10:1 |
B. Chiral Phosphoric Acid-Catalyzed Hantzsch Reaction
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for the enantioselective Hantzsch reaction, a classic multicomponent reaction for the synthesis of 1,4-DHPs.[2][7]
General Reaction Scheme:
Caption: Chiral phosphoric acid-catalyzed Hantzsch reaction.
Experimental Protocol: General Procedure for the CPA-Catalyzed Asymmetric Hantzsch Reaction
This protocol is a generalized procedure based on literature reports.[2]
-
Reaction Setup:
-
To a reaction tube, add the aldehyde (0.2 mmol), β-ketoester (0.24 mmol), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%).
-
Add the solvent (e.g., dichloromethane, 1.0 mL).
-
Stir the mixture at room temperature for a few minutes.
-
Add the amine source (e.g., benzylamine) (0.2 mmol).
-
-
Reaction Monitoring:
-
Stir the reaction at the specified temperature (e.g., 30 °C) for the required time (e.g., 24-72 h).
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the desired chiral this compound.
-
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Amine | Catalyst | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Benzylamine | (R)-TRIP | 92 | 96 |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Benzylamine | (R)-TRIP | 95 | 97 |
| 3 | 2-Naphthaldehyde | Ethyl acetoacetate | Benzylamine | (R)-TRIP | 88 | 95 |
| 4 | Benzaldehyde | Methyl acetoacetate | 4-Methoxybenzylamine | (S)-TRIP | 90 | 94 |
II. Metal-Catalyzed Asymmetric Synthesis of 1,4-Dihydropyridines
Transition metal catalysis offers an alternative and powerful approach to chiral 1,4-DHPs, particularly through the dearomatization of pyridinium salts.
Copper-Catalyzed Enantioselective 1,4-Dearomatization of Pyridinium Salts
A recent development in this area is the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents.[8][9][10]
General Reaction Scheme:
Caption: Copper-catalyzed dearomatization of pyridinium salts.
Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric Dearomatization
This protocol is based on the work of Harutyunyan and coworkers.[10]
-
Catalyst Preparation (in situ):
-
In a glovebox, add the copper(I) salt (e.g., CuTC, 10 mol%) and the chiral ligand (e.g., (R)-L11, 12 mol%) to a flame-dried Schlenk tube.
-
Add the solvent (e.g., CH2Cl2, 2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Add the pyridinium salt (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the Grignard reagent (0.24 mmol, 1.2 equiv) dropwise.
-
-
Reaction Monitoring:
-
Stir the reaction at the specified temperature for the required time (e.g., 16 h).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound.
-
Quantitative Data:
| Entry | N-Substituent in Pyridinium Salt | Grignard Reagent | Yield (%) | ee (%) |
| 1 | Benzyl | Phenylmagnesium bromide | >99 | 87 |
| 2 | o-Methylbenzyl | Phenylmagnesium bromide | 82 | 85 |
| 3 | o-t-Butylbenzyl | Phenylmagnesium bromide | 87 | 86 |
| 4 | 4-Fluorobenzyl | Phenylmagnesium bromide | 75 | 73 |
III. Diastereoselective Synthesis Using Chiral Auxiliaries
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In the synthesis of 1,4-DHPs, a chiral auxiliary is temporarily incorporated into one of the starting materials to direct the stereochemical outcome of the reaction, after which it is removed.
Experimental Workflow:
Caption: General workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: General Procedure Using a Chiral Auxiliary
This is a generalized protocol. Specific conditions will vary depending on the chiral auxiliary and the reaction.
-
Attachment of Chiral Auxiliary:
-
Synthesize the starting material bearing the chiral auxiliary (e.g., a chiral β-amino-α,β-unsaturated ester from a chiral amine).
-
-
Diastereoselective Reaction:
-
Perform the key bond-forming reaction (e.g., a Michael addition or a cyclocondensation) to form the dihydropyridine ring. The steric and electronic properties of the chiral auxiliary will direct the approach of the reagents, leading to a diastereomeric excess of one product.
-
-
Diastereomer Separation:
-
If the diastereoselectivity is not perfect, the diastereomers can often be separated by chromatography or crystallization.
-
-
Cleavage of the Chiral Auxiliary:
-
Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter to yield the enantiomerically enriched this compound.
-
IV. Enzymatic Kinetic Resolution of 1,4-Dihydropyridines
Enzymatic methods, particularly kinetic resolutions, offer high enantioselectivity under mild conditions. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 1,4-DHPs.
Conceptual Pathway:
Caption: Lipase-catalyzed kinetic resolution of a racemic 1,4-DHP.
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
This is a generalized procedure for a lipase-catalyzed acylation.
-
Reaction Setup:
-
Dissolve the racemic this compound in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add the acyl donor (e.g., isopropenyl acetate).
-
Add the lipase (e.g., Amano Lipase PS-C II).
-
-
Reaction Monitoring:
-
Stir the mixture at a controlled temperature.
-
Monitor the conversion and enantiomeric excess of the starting material and product over time using chiral HPLC.
-
-
Work-up and Separation:
-
When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomerically enriched this compound from the acylated product by column chromatography.
-
Note: For a successful kinetic resolution, it is crucial to stop the reaction at approximately 50% conversion to obtain the unreacted starting material and the product in high enantiomeric excess.
Conclusion
The asymmetric synthesis of chiral 1,4-dihydropyridines is a well-developed field with a variety of powerful methods available to researchers. The choice of method will depend on the specific target molecule, desired scale, and available resources. Organocatalytic and metal-catalyzed methods offer highly efficient and enantioselective routes, while chiral auxiliaries provide a robust and classical approach. Enzymatic resolutions are an excellent option for producing highly enantiopure materials, particularly when a suitable racemic precursor is readily available. These detailed protocols and comparative data should serve as a valuable resource for scientists engaged in the synthesis and development of chiral this compound-based compounds.
References
- 1. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Organocatalytic Synthesis of Substituted Chiral this compound Derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
Application Notes and Protocols: 1,4-Dihydropyridine as a Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of action of 1,4-dihydropyridine (DHP) calcium channel blockers, along with protocols for key experiments to characterize their activity.
Introduction
1,4-Dihydropyridines are a class of organic compounds that function as potent and selective blockers of L-type voltage-gated calcium channels (Ca_v1). These channels are crucial for calcium influx into cells, which triggers a variety of physiological processes, including muscle contraction and neurotransmitter release. By blocking these channels, 1,4-dihydropyridines induce relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. This makes them a cornerstone in the treatment of hypertension and angina.
Mechanism of Action
1,4-Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel. This binding is allosteric, meaning it modifies the channel's conformation rather than directly obstructing the pore. The binding site is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.
A key feature of their mechanism is state-dependent binding. 1,4-Dihydropyridines show a higher affinity for the inactivated state of the calcium channel, which is more prevalent at depolarized membrane potentials. This voltage-dependent binding allows for selective targeting of tissues with more depolarized cells, such as vascular smooth muscle in hypertensive states. By binding to the inactivated state, they stabilize this non-conducting conformation, effectively reducing the number of available channels that can open upon stimulation. This allosteric modulation leads to a decrease in calcium influx, resulting in smooth muscle relaxation and vasodilation.
Quantitative Data on this compound Activity
The following table summarizes the binding affinities (K_d), maximal binding capacities (B_max), and inhibitory concentrations (IC_50) for several common this compound derivatives. These values are indicative of the potency and receptor density in various tissue preparations.
| Compound | Radioligand | Tissue/Cell Line | K_d (nM) | B_max (fmol/mg protein) | IC_50 (nM) | Reference |
| Nitrendipine | [³H]Nitrendipine | Rabbit Myocardium | 0.15 ± 0.06 | 247 ± 150 | - | [1] |
| Nitrendipine | [³H]Nitrendipine | Human Prostate | 0.92 ± 0.11 | - | - | [2] |
| PN200-110 | (+)³H-PN200-110 | Human Prostate | 0.14 ± 0.02 | 0.19 ± 0.02 fmol/mg wet wt. | - | [2] |
| Nifedipine | (+)³H-PN200-110 | Human Prostate | - | - | IC50 corrected values are of the same order of magnitude as other tissues | [2] |
| Bay K 8644 | (+)³H-PN200-110 | Human Prostate | - | - | IC50 corrected values are of the same order of magnitude as other tissues | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of 1,4-dihydropyridines are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (K_d) and the density of binding sites (B_max) of a this compound for the L-type calcium channel using a radiolabeled DHP, such as [³H]nitrendipine.
Materials:
-
Tissue homogenate or cell membranes expressing L-type calcium channels (e.g., from heart, brain, or vascular smooth muscle)
-
[³H]nitrendipine (or other suitable radiolabeled this compound)
-
Unlabeled this compound (for competition assays and determination of non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of [³H]nitrendipine to the tubes.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [³H]nitrendipine.
-
Analyze the data using non-linear regression to determine the K_d and B_max values.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of the effect of 1,4-dihydropyridines on L-type calcium channel currents in isolated cells.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or a suitable cell line)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (containing Ba²⁺ as the charge carrier to enhance current and block K⁺ channels)
-
Intracellular solution (pipette solution)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate the isolated cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the extracellular solution containing the desired concentration of the this compound.
-
Record the currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Calculate the percentage of current inhibition.
-
Construct a concentration-response curve to determine the IC_50 value.
-
Protocol 3: Calcium Imaging with Fluo-4 AM
This protocol is used to visualize and quantify the effect of 1,4-dihydropyridines on intracellular calcium concentration in response to a depolarizing stimulus.
Materials:
-
Cultured cells expressing L-type calcium channels (e.g., vascular smooth muscle cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
High potassium solution (to induce depolarization)
-
This compound stock solution
-
Fluorescence microscope with a camera and appropriate filter sets
Procedure:
-
Cell Plating: Plate the cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
Perfuse the cells with the this compound solution or a vehicle control.
-
Stimulate the cells with the high potassium solution to induce calcium influx.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest before and after stimulation.
-
Calculate the change in fluorescence (ΔF/F₀) to represent the change in intracellular calcium concentration.
-
Compare the calcium response in the presence and absence of the this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on L-type calcium channels.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Comparison of binding affinities and negative inotropic potencies of the this compound calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 1,4, dihydropyridine calcium channel binding sites in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 1,4-Dihydropyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives and detailed protocols for their evaluation as potential anticancer agents. The information compiled herein is intended to serve as a practical guide for researchers in the field of medicinal chemistry and oncology drug discovery.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] While initially recognized for their role as calcium channel blockers in the treatment of cardiovascular diseases, emerging evidence has highlighted their potential as potent anticancer agents.[2][3] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, overcome multidrug resistance (MDR), and induce programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[4][5][6] The versatility of the 1,4-DHP scaffold allows for extensive structural modifications, enabling the development of derivatives with enhanced potency and selectivity.[7]
Synthesis of this compound Derivatives
The most common and efficient method for synthesizing 1,4-DHP derivatives is the Hantzsch pyridine synthesis.[4] This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8]
General Protocol: Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol describes a general procedure for the synthesis of 1,4-DHP derivatives. Reaction conditions may be optimized for specific substrates.
Materials:
-
Aldehyde (e.g., substituted benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Catalyst (optional, e.g., ytterbium triflate, iodine, LiBr)[4][9]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or microwave reactor
-
Magnetic stirrer
-
Crushed ice
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of a selected catalyst if desired.
-
The reaction mixture can be heated under reflux for several hours or subjected to microwave irradiation for a shorter duration.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[8]
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][8]
Anticancer Activity Evaluation
The anticancer potential of synthesized 1,4-DHP derivatives is primarily assessed through in vitro assays that measure cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,4-DHP derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., isopropanol, DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data on Anticancer Activity of 1,4-DHP Derivatives
The following table summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines, presented as IC₅₀ values.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 18 | HeLa | 3.6 | |
| MCF-7 | 5.2 | ||
| Compound 19 | HeLa | 2.3 | |
| MCF-7 | 5.7 | ||
| Compound 20 | HeLa | 4.1 | |
| MCF-7 | 11.9 | ||
| Compound 6j | MCF-7, HeLa, HepG2 | 56 - 74 | [12] |
| Compound 6l | MCF-7, HeLa, HepG2 | 56 - 74 | [12] |
| Compound 13ab' | Caco-2 | 1.39 ± 0.04 | [5] |
| Compound 13ad' | Caco-2 | 0.63 ± 0.05 | [5] |
| Compound 7a | MOLT-4 | 17.4 ± 2.0 | [13] |
| LS180 | 29.7 ± 4.7 | [13] | |
| Compound 7d | MCF-7 | 28.5 ± 3.5 | [13] |
| Compound 3g | MCF-7 | 24.5 | [7] |
| DHP-8 | A375, HepG2 | Selective Cytotoxicity | [14] |
| S22 | A375 | 1.71 ± 0.58 | [15] |
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Apoptosis is a key mechanism by which anticancer drugs induce cell death. The Annexin V-FITC/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the 1,4-DHP derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This assay is used to determine the effect of the test compounds on the cell cycle distribution. Many anticancer agents induce cell cycle arrest at specific phases.[19]
-
Cell Treatment: Treat cells with the 1,4-DHP derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[20][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.[20]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[20]
-
Incubation: Incubate for 5-10 minutes at room temperature.[20]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows and signaling pathways associated with the anticancer activity of this compound derivatives.
Conclusion
The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents. The straightforward Hantzsch synthesis allows for the generation of diverse chemical libraries amenable to high-throughput screening. The protocols detailed in this document provide a solid foundation for researchers to assess the anticancer properties of these compounds, including their cytotoxic effects, ability to induce apoptosis, and impact on the cell cycle. Further investigation into the specific molecular targets and signaling pathways will be crucial for the rational design and development of 1,4-DHP derivatives as effective cancer therapeutics.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of this compound derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new symmetrical and asymmetrical nitrile-containing this compound derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. gssrr.org [gssrr.org]
- 9. Synthesis and In vitro P-Glycoprotein Inhibitory Activity of Novel this compound Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. brieflands.com [brieflands.com]
- 14. Novel this compound induces apoptosis in human cancer cells through overexpression of Sirtuin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. igbmc.fr [igbmc.fr]
Application Notes and Protocols: Antioxidant Activity of Novel 1,4-Dihydropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant properties of novel 1,4-Dihydropyridine (1,4-DHP) compounds. Included are summaries of quantitative antioxidant activity, detailed experimental protocols for key assays, and diagrams illustrating workflows and mechanisms of action. 1,4-DHP derivatives are recognized for a wide range of biological activities, including their role as calcium channel modulators.[1][2] Their structural similarity to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) has spurred significant research into their antioxidant potential.[1][3]
Mechanism of Antioxidant Action
The primary antioxidant mechanism of 1,4-DHP compounds is their ability to act as hydrogen donors, effectively scavenging free radicals.[3][4] The N-H group within the dihydropyridine ring can donate a hydrogen atom to a free radical (like DPPH• or ABTS•+), thereby neutralizing it. The resulting 1,4-DHP radical is stabilized by resonance, which contributes to its efficacy as an antioxidant.[4] This process inhibits the propagation of radical chain reactions, which are implicated in oxidative stress and cellular damage.[5]
Caption: Proposed mechanism of free radical scavenging by this compound.
Quantitative Antioxidant Activity Data
The antioxidant capacity of various novel 1,4-DHP derivatives has been quantified using multiple assays. The following tables summarize key findings from recent studies, providing a comparative look at their efficacy.
Table 1: Radical Scavenging and Oxygen Radical Absorbance Capacity (ORAC) [6]
| Compound | RNS Scavenging IC50 (µM) | ROS Scavenging (ORAC, Trolox Eq.) | GSK-3β Inhibition IC50 (µM) |
| 4a (Ar = Ph) | 25.2 | 0.85 | > 10 |
| 4g (Ar = 4-Cl-Ph) | 19.5 | 0.96 | 2.35 |
| 4h (Ar = 4-F-Ph) | 20.1 | 0.73 | 0.82 |
| 4k (Ar = 3-Py) | 17.1 | 0.89 | 5.12 |
| Melatonin | > 50 | 2.14 | - |
| Ascorbic Acid | ~75 | - | - |
RNS: Reactive Nitrogen Species; ROS: Reactive Oxygen Species.
Table 2: Antioxidant Activity by β-Carotene/Linoleic Acid Assay [1]
| Compound | Substituent on Aromatic Ring | Relative Antioxidant Activity (% RAA) |
| 6a | 2-OCH₃ | 71% |
| 6c | 4-OCH₃ | 80% |
| 6d | 2-F | 78% |
| 6g | 2-Cl | 45% |
| L-Ascorbic Acid | (Standard) | 49% |
Table 3: Total Antioxidative Capacity vs. Uric Acid [7]
| Compound | Relative Efficacy (vs. Uric Acid) |
| Diethone I | ~10-fold or more |
| Carbatone II-1 | ~10-fold or more |
| Thiocarbatone III-1 | ~10-fold or more |
| AV-153 IV-1 | ~10-fold or more |
| J-9-46 II-3 | ~2-fold |
| J-9-117 II-6 | As effective as Uric Acid |
Experimental Workflow
The evaluation of novel 1,4-DHP compounds for antioxidant activity typically follows a multi-step process, beginning with chemical synthesis and progressing from simple chemical assays to more complex cell-based models.
Caption: Standard workflow for assessing the antioxidant potential of new compounds.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (novel 1,4-DHPs)
-
Ascorbic acid or Trolox (as a standard)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh DPPH stock solution (e.g., 0.1 mM) in methanol. Protect the solution from light.[8]
-
Sample Preparation: Dissolve the synthesized 1,4-DHP compounds and the standard (ascorbic acid) in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Assay Protocol: a. To a 96-well plate, add 20 µL of each sample or standard dilution.[9] b. Add 200 µL of the freshly prepared DPPH working solution to each well.[9] c. Use methanol as a blank control. d. Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][9]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or water
-
Test compounds and standard (Trolox or ascorbic acid)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
Procedure:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[12][13] b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[12][14]
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or water to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
Assay Protocol: a. Add 5-10 µL of each sample or standard dilution to the wells of a 96-well plate.[11] b. Add 200 µL of the ABTS•+ working solution to each well. c. Incubate the plate at room temperature for 5-6 minutes.[11][14]
-
Measurement: Read the absorbance at 734 nm.[13]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures antioxidant activity within a cellular environment, accounting for bioavailability, uptake, and metabolism of the test compound. It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by intracellular reactive oxygen species (ROS).[15][16]
Materials:
-
96-well black, clear-bottom cell culture plate
-
Cell culture medium
-
DCFH-DA probe solution
-
Free radical initiator (e.g., AAPH)
-
Quercetin (as a standard)[16]
-
Fluorescent microplate reader (Ex/Em = 480/530 nm)
Procedure:
-
Cell Culture: Seed cells in a 96-well black microplate and culture until they are 90-100% confluent.[15][17]
-
Loading with Probe and Compound: a. Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS). b. Add 50 µL of DCFH-DA probe solution to all wells.[15] c. Add 50 µL of the test 1,4-DHP compound or Quercetin standard at various concentrations to the wells.[15] d. Incubate at 37°C for 60 minutes.[16][17]
-
Induction of Oxidative Stress: a. Remove the solution and wash the cells three times with DPBS.[17] b. Add 100 µL of the Free Radical Initiator solution to all wells to induce ROS generation.[15]
-
Measurement: Immediately begin reading the fluorescence intensity (Ex: 480 nm, Em: 530 nm) at 37°C. Take readings every 1 to 5 minutes for a total of 60 minutes.[16][17]
-
Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is determined by comparing the AUC of the sample-treated cells to the control (initiator only) cells.
Caption: Intracellular pathway of the DCFH-DA probe in the CAA assay.
References
- 1. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 2. wjpmr.com [wjpmr.com]
- 3. This compound Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidative this compound Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. iomcworld.com [iomcworld.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. content.abcam.com [content.abcam.com]
Application of 1,4-Dihydropyridines in Neuroprotective Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Neuroprotective Potential of 1,4-Dihydropyridines
1,4-Dihydropyridines (1,4-DHPs) are a class of organic compounds well-known for their activity as L-type voltage-gated calcium channel (L-VGCC) blockers.[1][2] This activity has led to their widespread use in the treatment of cardiovascular diseases, such as hypertension.[1][2] However, a growing body of research has unveiled their significant potential in the realm of neuroprotection, offering promising therapeutic avenues for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5]
The neuroprotective effects of 1,4-DHPs are multifaceted and extend beyond their canonical role as calcium channel antagonists. Key mechanisms include:
-
Modulation of Calcium Homeostasis: By blocking L-VGCCs, 1,4-DHPs prevent excessive calcium influx into neurons, a critical event in the cascade leading to excitotoxicity and apoptosis.[6][7]
-
Antioxidant Activity: Many 1,4-DHP derivatives possess intrinsic antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[2][3]
-
Anti-inflammatory Effects: Certain 1,4-DHPs have been shown to suppress neuroinflammatory processes, which are increasingly recognized as key drivers of disease progression.[3]
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): Novel 1,4-DHP compounds have been identified as inhibitors of GSK-3β, an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3][8]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and application of 1,4-Dihydropyridines for neuroprotective research.
Quantitative Data on Neuroprotective 1,4-Dihydropyridine Derivatives
The following tables summarize the neuroprotective activities of various this compound derivatives from published studies, providing a comparative overview of their potency.
Table 1: Neuroprotective Activity of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine Derivatives against Various Toxic Insults in SH-SY5Y Cells. [3]
| Compound | Neuroprotection vs. Rotenone/Oligomycin A (%) | Neuroprotection vs. Okadaic Acid (%) | Neuroprotection vs. High K+ (%) |
| 4a (Ar = Ph) | 68.4 | 60.5 | 55.1 |
| 4b (Ar = 4-FPh) | 65.2 | 58.7 | 53.2 |
| 4c (Ar = 4-ClPh) | 70.1 | 63.9 | 58.9 |
| 4d (Ar = 3-ClPh) | 66.8 | 61.2 | 56.4 |
| 4e (Ar = 2-ClPh) | 62.1 | 55.8 | 51.7 |
| 4f (Ar = 2-BrPh) | 64.5 | 59.3 | 54.6 |
| 4g (Ar = 4-BrPh) | 75.3 | 77.9 | 65.8 |
| 4h (Ar = 3-NO2Ph) | 42.3 | 34.6 | 30.1 |
| 4i (Ar = 4-MePh) | 69.8 | 62.1 | 57.3 |
| 4j (Ar = 4-OMePh) | 72.5 | 67.3 | 61.5 |
| 4k (Ar = 3-Py) | 55.7 | 48.9 | 44.2 |
| 4l (Ar = 2-Thienyl) | 61.3 | 54.6 | 50.1 |
| Melatonin | 78.2 | 75.4 | Not Reported |
| Nimodipine | Not Reported | Not Reported | 70.3 |
Table 2: Anti-inflammatory and GSK-3β Inhibitory Activities of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine Derivatives. [3]
| Compound | Anti-inflammatory EC50 (µM) | GSK-3β Inhibition IC50 (µM) |
| 4a (Ar = Ph) | 3.4 | 5.2 |
| 4b (Ar = 4-FPh) | 2.9 | 4.8 |
| 4c (Ar = 4-ClPh) | 1.8 | 3.5 |
| 4d (Ar = 3-ClPh) | 0.78 | 2.1 |
| 4e (Ar = 2-ClPh) | 4.1 | 6.3 |
| 4f (Ar = 2-BrPh) | 3.8 | 5.9 |
| 4g (Ar = 4-BrPh) | 1.5 | 3.1 |
| 4h (Ar = 3-NO2Ph) | 15.6 | > 10 |
| 4i (Ar = 4-MePh) | 2.5 | 4.2 |
| 4j (Ar = 4-OMePh) | 1.9 | 3.8 |
| 4k (Ar = 3-Py) | 22.3 | > 10 |
| 4l (Ar = 2-Thienyl) | 8.7 | 9.1 |
| Sulforaphane | 0.54 | Not Reported |
Experimental Protocols
Synthesis of this compound Derivatives via Hantzsch Reaction
This protocol describes a general method for the synthesis of 1,4-DHP derivatives.[9]
Caption: General workflow for the Hantzsch synthesis of 1,4-Dihydropyridines.
Materials:
-
Aldehyde (aromatic or aliphatic)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonia source (1 equivalent) in the chosen solvent.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for the required time (typically several hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with a small amount of cold solvent to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound derivative.
In Vitro Neuroprotection Assay using SH-SY5Y Cells and MTT Reduction
This protocol details a method to assess the neuroprotective effects of 1,4-DHP compounds against a neurotoxin in the human neuroblastoma SH-SY5Y cell line.[3]
Caption: Workflow for the in vitro neuroprotection MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
-
96-well cell culture plates
-
This compound compound stock solution
-
Neurotoxin (e.g., Rotenone and Oligomycin A mixture, Okadaic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 6 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Pre-treat the cells with various concentrations of the 1,4-DHP compound for 24 hours.[3]
-
Following pre-treatment, add the neurotoxic agent (e.g., a mixture of 30 µM rotenone and 10 µM oligomycin A) to the wells containing the 1,4-DHP compound.[3][8]
-
After the co-incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
Cultured neuronal cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Serum-free cell culture medium
-
ROS-inducing agent (e.g., H2O2) as a positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Wash the cells with serum-free medium.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with the 1,4-DHP compound and/or the ROS-inducing agent.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microscope or plate reader.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
In Vivo Neuroprotection in a Mouse Model of Transient Focal Cerebral Ischemia
This protocol provides a general outline for evaluating the neuroprotective effects of 1,4-DHPs in a mouse model of stroke.
Caption: Experimental workflow for in vivo neuroprotection studies using a mouse MCAO model.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
This compound compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
TTC (2,3,5-triphenyltetrazolium chloride) solution for infarct staining
Procedure:
-
Administer the 1,4-DHP compound or vehicle to the mice at a predetermined time before surgery.
-
Anesthetize the mouse and perform transient MCAO for a defined period (e.g., 60 minutes) by inserting a filament to occlude the middle cerebral artery.
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
Allow the animal to recover and monitor its condition.
-
At specific time points post-surgery (e.g., 24, 48, 72 hours), perform neurological and behavioral assessments to evaluate functional deficits.
-
At the end of the experiment, sacrifice the animals and perfuse the brains.
-
Section the brains and stain with TTC to visualize and quantify the infarct volume.
-
Further histological and molecular analyses can be performed on the brain tissue.
Signaling Pathways
The neuroprotective effects of 1,4-Dihydropyridines are mediated through the modulation of several key signaling pathways.
L-type Calcium Channel Blockade and Prevention of Apoptosis
Excessive activation of L-type calcium channels leads to a surge in intracellular calcium, which triggers a cascade of apoptotic events. 1,4-DHPs directly block these channels, thereby mitigating this neurotoxic cascade.
Caption: 1,4-DHPs block L-type calcium channels to prevent apoptotic cell death.
Inhibition of GSK-3β and Reduction of Tau Hyperphosphorylation
In Alzheimer's disease, hyperactive GSK-3β contributes to the formation of neurofibrillary tangles by hyperphosphorylating the tau protein. Certain 1,4-DHPs can inhibit GSK-3β, presenting a targeted approach to tackle this aspect of the disease pathology.
Caption: Neuroprotective 1,4-DHPs can inhibit GSK-3β, reducing tau pathology.
Conclusion
The diverse mechanisms of action of 1,4-Dihydropyridines make them a highly attractive class of compounds for neuroprotective research and drug development. Their ability to concurrently target calcium dysregulation, oxidative stress, neuroinflammation, and key pathological enzymes like GSK-3β positions them as promising multi-target agents for complex neurodegenerative diseases. The protocols and data presented herein provide a framework for the continued investigation and optimization of 1,4-DHP derivatives as novel neuroprotective therapeutics.
References
- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Detection of Reactive Oxygen Species in Neurons [bio-protocol.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of 1,4-Dihydropyridine Libraries
Introduction
1,4-Dihydropyridines (DHPs) are a class of organic compounds that form the backbone of numerous clinically significant drugs.[1] The DHP scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2][3] Primarily, DHPs are known as modulators of L-type voltage-gated calcium channels (CaV1), acting as antagonists to treat cardiovascular conditions like hypertension and angina.[2][3][4] However, their biological activity is not limited to calcium channels; various derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6][7] High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify "hits" that can be developed into therapeutic leads.[8][9] These application notes provide detailed protocols for the HTS of 1,4-DHP libraries, focusing on their primary role as calcium channel modulators and subsequent cytotoxicity assessment.
Primary Target: L-Type Voltage-Gated Calcium Channel Signaling
L-type voltage-gated calcium channels are critical for regulating numerous physiological processes.[4] In electrically excitable cells, such as neurons and muscle cells, membrane depolarization triggers the opening of these channels. This allows an influx of calcium ions (Ca2+), which act as a universal second messenger, initiating a cascade of downstream events including muscle contraction, neurotransmitter release, and gene expression.[10] 1,4-DHPs exert their primary effect by binding to the α1 subunit of the L-type channel, thereby inhibiting this influx of calcium.[4]
Caption: L-Type Calcium Channel Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for a 1,4-DHP library involves a multi-step process designed to efficiently identify potent and specific modulators while filtering out undesirable compounds. The workflow begins with a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity and assess properties like cytotoxicity. This systematic approach ensures that resources are focused on the most promising candidates for further development.
Caption: HTS Workflow for a 1,4-DHP Library.
Application Note 1: Primary Screening via Fluorescence-Based Calcium Flux Assay
Objective: To identify compounds within a 1,4-DHP library that inhibit L-type voltage-gated calcium channel activity in a high-throughput format.
Methodology: This protocol utilizes a homogeneous, fluorescence-based assay to measure intracellular calcium concentration changes. Cells expressing L-type calcium channels are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). A depolarizing stimulus (e.g., potassium chloride, KCl) is used to activate the channels, causing an influx of Ca2+ and a corresponding increase in fluorescence. DHP compounds that act as antagonists will block this influx and thus reduce the fluorescent signal.[10] The assay is performed in microtiter plates (384- or 1536-well) and read on a kinetic plate reader such as a FLIPR (Fluorometric Imaging Plate Reader).[11][12]
Experimental Protocol:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel) to ~80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Seed the cells into 384-well black, clear-bottom assay plates at a density of 20,000-50,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (final concentration 2-4 µM), and an organic anion transport inhibitor like probenecid (2.5 mM) to prevent dye leakage.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Using a liquid handler, transfer 50-100 nL of the 1,4-DHP library compounds from the daughter plates to the assay plates. The final compound concentration is typically 10 µM.[13]
-
Include appropriate controls: negative controls (DMSO vehicle) and positive controls (a known L-type channel blocker like Nifedipine).
-
Incubate the plates at room temperature for 15-30 minutes.
-
-
Signal Detection:
-
Prepare a stimulus solution of KCl at a concentration sufficient to cause membrane depolarization (e.g., 5X final concentration in assay buffer).
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the KCl stimulus solution to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) for 60-120 seconds.
-
Data Presentation and Analysis:
The primary output is a kinetic fluorescence curve for each well. The activity of each compound is determined by calculating the percentage of inhibition relative to the controls. Assay quality is monitored using the Z'-factor, with a value > 0.5 being considered robust for HTS.[13]
-
Percent Inhibition (%) = (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) * 100
-
Z'-Factor = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Table 1: Representative Primary HTS Data for a 1,4-DHP Library
| Compound ID | Concentration (µM) | Mean Fluorescence Signal | % Inhibition | Hit (≥50% Inhibition) |
| DHP-001 | 10 | 12543 | 85.2 | Yes |
| DHP-002 | 10 | 25876 | 12.5 | No |
| DHP-003 | 10 | 26112 | 11.8 | No |
| DHP-004 | 10 | 18954 | 52.3 | Yes |
| Nifedipine | 10 | 11987 | 88.1 (Positive Control) | - |
| DMSO | 0.1% | 27890 | 0 (Negative Control) | - |
| Assay Metric | Value | |||
| Z'-Factor | 0.78 |
Application Note 2: Secondary Cytotoxicity Screening via MTT Assay
Objective: To assess the cytotoxicity of primary hits from the HTS campaign and determine their 50% inhibitory concentration (IC50) against one or more cell lines. This step is crucial to eliminate compounds that cause cell death, as this can be a source of false positives in the primary screen.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[5][14]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MCF-7, MOLT-4, or the same cell line used in the primary screen) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 0.1 µM).
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle (DMSO) treated cells as a negative control.
-
Incubate the plates for 48-72 hours.[15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Presentation and Analysis:
The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value, the concentration of a compound that reduces cell viability by 50%, is then determined by plotting a dose-response curve.
-
Cell Viability (%) = (Absorbance_Treated / Absorbance_Control) * 100
Table 2: Representative Cytotoxicity Data for Primary HTS Hits
| Compound ID | Cell Line | IC50 (µM) | Notes |
| DHP-001 | MOLT-4 | 17.4[5] | Potent hit, further investigation warranted. |
| DHP-004 | MCF-7 | 28.5[5] | Moderate cytotoxicity. |
| DHP-009 | LS180 | > 100 | Non-toxic at tested concentrations. |
| DHP-015 | MOLT-4 | 2.3 | High cytotoxicity, may indicate non-specific activity. |
| Cisplatin | MOLT-4 | 5.2 | Reference cytotoxic agent. |
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Screening | PPT [slideshare.net]
- 9. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (DHPs) are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The DHP scaffold is a privileged structure, most notably recognized for its role in L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension and angina.[3][4] The therapeutic potential of DHPs extends to other areas, including anticancer, anti-inflammatory, and neuroprotective agents.[5] Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of DHP derivatives for high-throughput screening and drug discovery. This methodology offers advantages such as ease of purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
These application notes provide detailed protocols for the solid-phase synthesis of 1,4-dihydropyridine derivatives, a summary of representative yields, and an overview of their primary mechanism of action as L-type calcium channel blockers.
Data Presentation: Synthesis of this compound Derivatives on Solid Support
The following table summarizes the yields of various this compound derivatives synthesized using solid-phase methodologies. The yields are reported after cleavage from the solid support and purification.
| Entry | Aldehyde | β-Ketoester | Solid Support | Yield (%) | Reference |
| 1 | 2-Nitrobenzaldehyde | Methyl acetoacetate | PAL Resin | Good | [6] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Rink Amide Resin | Good | [6] |
| 3 | Benzaldehyde | Ethyl acetoacetate | Polystyrene-based amine resin | Not specified | [6] |
| 4 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Polystyrene-based amine resin | Not specified | [6] |
| 5 | Vanillin | Ethyl acetoacetate | Polystyrene-based amine resin | Not specified | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 1,4-Dihydropyridines using a Polystyrene-Based Amine Resin
This protocol outlines a general procedure for the solid-phase synthesis of this compound derivatives based on the Hantzsch reaction.
Materials:
-
Amine-functionalized polystyrene resin (e.g., PAL or Rink Amide resin)
-
β-Ketoester (e.g., methyl acetoacetate, ethyl acetoacetate)
-
Aldehyde (various aromatic or aliphatic aldehydes)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Acetonitrile
-
Methanol
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin in DCM for 30 minutes, followed by washing with THF and DCM.
-
Loading of the β-Ketoester (Formation of Resin-Bound Enamino Ester):
-
To the swollen resin, add a solution of the β-ketoester (3 equivalents) in anhydrous THF.
-
Add DIPEA (3 equivalents) to the suspension.
-
Shake the mixture at room temperature for 24 hours.
-
Wash the resin sequentially with THF, DCM, and Methanol to remove excess reagents.
-
Dry the resin under vacuum.
-
-
Hantzsch Cyclocondensation:
-
Swell the enamino ester-bound resin in a mixture of THF and isopropanol (1:1).
-
Add the desired aldehyde (5 equivalents) and a β-ketoester (5 equivalents) to the resin suspension.
-
Heat the reaction mixture at 60°C for 48 hours with shaking.
-
After cooling to room temperature, wash the resin extensively with THF, DCM, and Methanol to remove all unbound reactants and byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage of the this compound from the Resin:
-
Treat the dried resin with a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound derivative.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure this compound derivative.
-
Mandatory Visualizations
Experimental Workflow for Solid-Phase Synthesis of 1,4-Dihydropyridines
Caption: Workflow for the solid-phase synthesis of 1,4-dihydropyridines.
Signaling Pathway of L-type Calcium Channel Blockade by 1,4-Dihydropyridines
Caption: Mechanism of action of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 3. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis
Welcome to the technical support center for the Hantzsch 1,4-Dihydropyridine (DHP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this important multi-component reaction.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Hantzsch synthesis using the classical method (refluxing in ethanol or acetic acid). What are the most common causes?
A1: Low yields in the classical Hantzsch synthesis are a common issue and can stem from several factors.[1][2][3] The classical method often requires long reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[1][3] Key areas to investigate include:
-
Reaction Time and Temperature: Prolonged heating can lead to the decomposition of the this compound product.
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or ammonia source can significantly impact the reaction outcome.
-
Sub-optimal Solvent: While ethanol and acetic acid are traditional solvents, they may not be optimal for all substrates.[2]
-
Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can reduce the yield of the desired 1,4-DHP.[1]
Q2: My reaction is not going to completion, and I have a significant amount of starting material left. What can I do to improve the conversion?
A2: Incomplete conversion is often related to reaction kinetics and conditions. To drive the reaction forward, consider the following:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. A wide range of catalysts have been shown to be effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[3][4]
-
Microwave or Ultrasound Irradiation: These energy sources can dramatically reduce reaction times and improve yields compared to conventional heating.[1][5]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.[2] For instance, conducting the reaction in aqueous micelles has been shown to give high yields.[1][4]
-
Reactant Concentration: Operating at a higher concentration or even under solvent-free conditions can sometimes improve reaction rates and yields.[6]
Q3: I am observing the formation of a significant amount of a colored impurity, which I suspect is the oxidized pyridine derivative. How can I minimize this?
A3: The oxidation of the desired this compound to the corresponding pyridine is a common side reaction, especially under harsh conditions or in the presence of air.[1] To minimize this:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choose the Right Oxidizing Agent (if pyridine is the desired product): If the pyridine is the target molecule, the initial 1,4-DHP product is oxidized in a subsequent step. Common oxidants include nitric acid, manganese dioxide, and potassium permanganate.[1] The choice of oxidant and reaction conditions should be optimized to avoid side reactions.[1]
Q4: How does the choice of nitrogen source affect the reaction yield?
A4: The nitrogen source is a critical component of the reaction. While ammonia is the traditional source, ammonium acetate is commonly used.[1] The counter-ion of the ammonium salt can influence the reaction's efficiency. Ammonium salts derived from weak acids (e.g., ammonium carbonate, ammonium acetate) have been shown to provide better yields compared to those from strong acids (e.g., ammonium chloride, ammonium nitrate).[2] This is likely due to the mild buffering effect of the weak acid's conjugate base.[2]
Troubleshooting Guides
Issue 1: Low Overall Yield
If you are experiencing a low overall yield, a systematic approach to optimizing the reaction conditions is recommended. The following workflow can help identify the key parameters affecting your synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch synthesis.
Table 1: Effect of Solvent on Yield for the Synthesis of a Model this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 8 | 75 | [2] |
| 2 | Water | 100 | 1 | 92 | [2] |
| 3 | Toluene | Reflux | 12 | 45 | [2] |
| 4 | Dichloromethane | Reflux | 12 | 38 | [2] |
| 5 | Solvent-free | 100 | 0.5 | 65 | [2] |
| 6 | EtOH:H₂O (1:1) | 80 | 2 | 88 | [7] |
Table 2: Effect of Catalyst on Yield
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Ethanol | Reflux | 240 | 65 | [8] |
| 2 | Benzaldehyde | p-TSA (10) | Solvent-free | 80 | 5 | 95 | [8] |
| 3 | 4-Chlorobenzaldehyde | Ag-CP (7 mg) | Ethanol | Reflux | 60 | 98 | [7] |
| 4 | Benzaldehyde | Phenylboronic Acid (10) | Toluene | Reflux | 180 | 92 | [4] |
| 5 | 5-Bromothiophene-2-carboxaldehyde | CAN (5) | Solvent-free | RT | 60 | 94 | [6] |
Table 3: Effect of Nitrogen Source on Yield
| Entry | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH₄OAc | Ethanol | Reflux | 5 | 85 | [2] |
| 2 | NH₄Cl | Ethanol | Reflux | 5 | 62 | [2] |
| 3 | (NH₄)₂SO₄ | Ethanol | Reflux | 5 | 58 | [2] |
| 4 | NH₄NO₃ | Ethanol | Reflux | 5 | 65 | [2] |
| 5 | (NH₄)₂CO₃ | Water | 100 | 1 | 92 | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted, Catalyst-Free Hantzsch Synthesis in Water
This protocol describes a green and efficient method for the synthesis of 1,4-dihydropyridines.[2][3][5][9]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Deionized water (5 mL)
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).
-
Place the sealed vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Collect the product by simple filtration.
-
Wash the solid product with cold water and dry under vacuum.
-
The aqueous filtrate can often be recycled for subsequent reactions.[2][9]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.[10]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Relationship: Reaction Components and Product Formation
The Hantzsch synthesis is a multi-component reaction where the sequence of intermediate formation can be influenced by the reaction conditions. Understanding these relationships is key to troubleshooting.
Caption: Simplified reaction pathway for the Hantzsch this compound synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,4-Dihydropyridine Synthesis
Welcome to the technical support center for the synthesis of 1,4-Dihydropyridines (1,4-DHPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of reaction conditions for this important class of heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,4-Dihydropyridines, particularly through the Hantzsch reaction, and provides potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low Reaction Yield | - Suboptimal Temperature: The reaction temperature may be too low for the specific reactants and catalyst used.[1] - Inefficient Catalyst: The chosen catalyst may not be effective or may have lost its activity. - Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.[2] - Incorrect Stoichiometry: The molar ratio of the reactants (aldehyde, β-ketoester, and ammonia source) may not be optimal. - Long Reaction Times: In some cases, prolonged reaction times can lead to the degradation of the product.[3] | - Optimize Temperature: Systematically screen a range of temperatures to find the optimum. For instance, some solvent-free reactions show significantly improved yields when the temperature is increased from 80°C to 100°C.[1] - Select an Appropriate Catalyst: Consider using more efficient and reusable catalysts such as Fe3O4@Phen@Cu, nano-cerium oxide, or acidic ionic liquids.[4][5][6] - Solvent Screening: Test a variety of solvents, including greener options like water or ethanol, or consider solvent-free conditions, which have been shown to improve yields in many cases.[1][2][4] - Adjust Molar Ratios: Experiment with slight variations in the stoichiometry of the reactants. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time.[3] |
| Formation of Side Products | - Oxidation of 1,4-DHP to Pyridine: The 1,4-DHP product is susceptible to oxidation, especially at higher temperatures or in the presence of certain reagents.[7] - Formation of Knoevenagel Condensation Product: The aldehyde and β-ketoester can react to form a stable intermediate that may not proceed to the final product.[8] - Formation of Bis-adducts: In aqueous media, the formation of bis-adducts from the aldehyde and the active methylene compound can be a competing reaction.[2] | - Control Reaction Atmosphere: If oxidation is a major issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a Mild Oxidant (if pyridine is desired): If the corresponding pyridine is the target molecule, a subsequent controlled oxidation step can be introduced. - Optimize Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the relative rates of the desired reaction and side reactions. For example, using an appropriate catalyst can favor the cyclization step over the formation of stable intermediates. - Solvent Choice: The use of ethanol as a solvent has been shown to provide excellent selectivity and yield, minimizing the formation of side products observed in water.[2] |
| Reaction Not Going to Completion | - Poor Reactivity of Aldehyde: Aldehydes with certain electronic or steric properties may exhibit lower reactivity.[3] - Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. - Insufficient Ammonia Source: The ammonia source may be depleted before the reaction is complete. | - Increase Catalyst Loading: A higher catalyst concentration can sometimes drive the reaction to completion. - Use a More Reactive Ammonia Source: Different ammonium salts can have varying efficiencies. Ammonium acetate and ammonium carbonate are commonly used.[3] The choice of the counter-ion can also play a role, with salts from weak acids sometimes showing better results.[3] - Consider Microwave Irradiation: Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.[9] |
| Difficulty in Product Isolation and Purification | - Product Precipitation: The product may precipitate out of the reaction mixture, making it difficult to handle. - Need for Column Chromatography: The crude product may require purification by column chromatography, which can be time-consuming and solvent-intensive.[1] | - Recrystallization: In many cases, the 1,4-DHP product can be purified by simple recrystallization from a suitable solvent like ethanol.[3] - Solvent-Free and Catalyst-Free Procedures: Some modern, greener protocols result in high purity products that can be isolated by simple filtration, avoiding the need for chromatography.[3] - Use of Magnetic Nanocatalysts: Catalysts like Fe3O4@Phen@Cu can be easily removed from the reaction mixture using an external magnet, simplifying the work-up procedure.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the classical Hantzsch synthesis of 1,4-Dihydropyridines and what are its limitations?
The classical Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot, three-component condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonium salt).[9][10] While it is a widely used method, the classical approach often suffers from limitations such as harsh reaction conditions, long reaction times, and low yields.[3][4]
Q2: What are the key parameters to consider when optimizing the reaction conditions for 1,4-DHP synthesis?
The key parameters to optimize include:
-
Catalyst: The choice of catalyst is crucial and can significantly impact yield and reaction time. A wide range of catalysts have been explored, including Lewis acids, Brønsted acids, organocatalysts, and nanocatalysts.[3]
-
Solvent: The reaction can be performed in various organic solvents, in water, or under solvent-free conditions.[1][4] Green solvents like water and ethanol are increasingly preferred.
-
Temperature: The optimal temperature can vary widely depending on the specific reactants and reaction setup. It is often a critical parameter to optimize for achieving high yields.[1][4]
-
Ammonia Source: Ammonium acetate and ammonium carbonate are common sources of ammonia for the reaction. The nature of the ammonium salt can influence the reaction efficiency.[3]
Q3: What are some of the "greener" approaches to 1,4-DHP synthesis?
In recent years, there has been a significant focus on developing more environmentally benign methods for 1,4-DHP synthesis. These include:
-
Use of Water as a Solvent: Water is an ideal green solvent, and several successful protocols for Hantzsch synthesis in aqueous media have been developed.[4][10]
-
Solvent-Free Reactions: Conducting the reaction in the absence of a solvent can reduce waste and simplify product isolation.[1][11]
-
Catalyst-Free Conditions: Some methods have been developed that proceed efficiently without the need for a catalyst, often by optimizing other reaction parameters like temperature and using a sealed reaction vessel.[3]
-
Use of Reusable Catalysts: Magnetic nanocatalysts, for example, can be easily recovered and reused multiple times, making the process more sustainable.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[9]
Q4: How does the choice of aldehyde affect the reaction?
A wide variety of aromatic and aliphatic aldehydes can be used in the Hantzsch synthesis. Aromatic aldehydes carrying either electron-donating or electron-withdrawing substituents generally afford good yields of the corresponding 1,4-DHPs.[3] In some cases, aldehydes with electron-withdrawing groups have shown higher reaction efficiency.[1] The steric hindrance of the aldehyde can also play a role in the reaction outcome.[10]
Q5: Can the 1,4-Dihydropyridine product be oxidized to the corresponding pyridine?
Yes, 1,4-Dihydropyridines are readily oxidized to their corresponding pyridine derivatives.[7] This can be an unwanted side reaction during the synthesis or a deliberate subsequent transformation. If the pyridine is the desired product, a variety of oxidizing agents can be employed in a separate step. The ease of this oxidation is a key feature of 1,4-DHP chemistry.[7]
Data Presentation: Comparison of Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of this compound synthesis, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Optimization of Catalyst, Solvent, and Temperature
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Fe3O4@Phen@Cu | 25 mg | Water | 60 | 0.5 | 98 | [4] |
| 2 | AlFeO3@SiO2@SO3H | 10 mg | Solvent-free | 100 | 0.33 | 98 | [12] |
| 3 | Trichloroisocyanuric acid (TCCA) | 10 mol% | Water:Ethanol (1:1) | Reflux | 1-4 | 85-95 | [10] |
| 4 | None | - | Water (sealed vessel) | 70-75 | 3 | 96 | [3] |
| 5 | None | - | Solvent-free | 100 | 0.75 | 85 | [1] |
| 6 | Nano-cerium oxide | 5 mol% | Ethanol | Reflux | 1.5 | 95 | [5] |
| 7 | Ceric ammonium nitrate (CAN) | 10 mol% | Solvent-free | Room Temp. | 0.17 | 94 | [11] |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 100 | 1 | 56 | [1] |
| 2 | PEG-400 | 100 | 1 | 51 | [1] |
| 3 | Acetonitrile | 100 | 1 | 64 | [1] |
| 4 | 1,4-Dioxane | 100 | 1 | 73 | [1] |
| 5 | DMF | 100 | 1 | 41 | [1] |
| 6 | Solvent-free | 100 | 1 | 85 | [1] |
| 7 | Ethanol | Room Temp. | 5 | 94 | [2] |
| 8 | Water | Room Temp. | 5 | 82 (with side product) | [2] |
Experimental Protocols
Protocol 1: Green Synthesis of 1,4-Dihydropyridines using a Magnetic Nanocatalyst in Water (Based on[4])
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst Addition: Add 25 mg of the Fe3O4@Phen@Cu magnetic nanocatalyst to the flask.
-
Solvent Addition: Add 5 mL of water to the reaction mixture.
-
Reaction: Stir the mixture at 60°C for the time specified for the particular substrate (typically 30-60 minutes). Monitor the reaction progress by TLC.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet on the outside of the flask to attract the magnetic nanocatalyst.
-
Product Isolation: Decant the supernatant liquid. The product can then be isolated by filtration or extraction.
-
Purification: The crude product can be purified by recrystallization from ethanol.
-
Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol and dry it for reuse in subsequent reactions.
Protocol 2: Catalyst- and Organic Solvent-Free Synthesis of 1,4-Dihydropyridines in a Sealed Vessel (Based on[3])
-
Reactant Charging: In a sealable reaction tube or vessel, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1 mmol).
-
Aqueous Medium: Add 2-3 mL of water to the mixture.
-
Sealing the Vessel: Seal the reaction vessel. The atmosphere inside can be air, nitrogen, or water steam.
-
Reaction: Place the sealed vessel in a preheated oil bath at 70-75°C and stir the mixture for the required time (typically 2-4 hours).
-
Cooling and Crystallization: After the reaction is complete (monitored by TLC), cool the vessel to room temperature and let it stand, for instance, overnight, to allow for complete precipitation of the product.
-
Product Isolation: Isolate the precipitated solid product by filtration.
-
Purification: The obtained solid can be further purified by recrystallization from 95% ethanol.
-
Filtrate Recycling: The aqueous filtrate can be recycled and reused in subsequent reactions without a significant decrease in yield.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Dihydropyridine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,4-dihydropyridine (1,4-DHP) products. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Issue 1: Product Degradation (Oxidation)
Question: My this compound product appears to be degrading during purification, showing a new spot on TLC/HPLC that corresponds to the pyridine byproduct. How can I prevent this?
Answer: 1,4-Dihydropyridines are highly susceptible to oxidation, which converts the dihydropyridine ring into a pyridine ring, leading to a loss of biological activity.[1][2][3][4] This is the most common degradation pathway. Here are several strategies to minimize oxidation:
-
Work in an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents used for chromatography and recrystallization by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Avoid Excessive Heat: Prolonged heating can accelerate oxidation. Use the minimum temperature necessary for dissolution during recrystallization and consider using a rotary evaporator at lower temperatures for solvent removal.
-
Protect from Light: Many 1,4-dihydropyridines are photosensitive. Protect your sample from light by using amber glassware or by wrapping your flasks and columns in aluminum foil.[5]
-
Choose the Right Purification Method: Flash column chromatography on silica gel can sometimes promote oxidation. If you observe significant degradation on silica, consider using a less acidic stationary phase like alumina or a different purification technique such as recrystallization.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents can help prevent oxidation, but be mindful that this will need to be removed in a final purification step.
Issue 2: Difficulty in Separating Enantiomers/Diastereomers
Question: My this compound is a racemic mixture, and I need to separate the enantiomers. What are the best methods for chiral resolution?
Answer: The separation of 1,4-DHP enantiomers is a common challenge as they often exhibit different pharmacological activities.[6] The two primary methods for chiral resolution are chiral chromatography and fractional crystallization of diastereomeric derivatives.
-
Chiral HPLC: This is a widely used and effective technique. Various chiral stationary phases (CSPs) are available, with polysaccharide-based columns being particularly successful for separating 1,4-DHP enantiomers.[7] The choice of mobile phase is critical and often requires optimization.
-
Fractional Crystallization: This method involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[8] Common resolving agents include chiral acids or bases. Once separated, the chiral auxiliary can be removed to yield the pure enantiomers.
Table 1: Comparison of Chiral HPLC Conditions for this compound Separation
| Chiral Stationary Phase | Mobile Phase | Elution Order | Reference |
| Chiralpak IC | n-Hexane/Isopropanol (80:20, v/v) | Varies with analyte | [7] |
| Chiralcel OJ-H / AD-H (tandem) | Not specified | Baseline separation in < 7 min | [9] |
Issue 3: Low Solubility and Crystallization Problems
Question: I am having trouble finding a suitable solvent for the recrystallization of my this compound product. It is either too soluble or not soluble enough. What should I do?
Answer: Low aqueous solubility is a known characteristic of many 1,4-dihydropyridines, which can also translate to challenging solubility profiles in organic solvents for purification.
-
Single-Solvent Recrystallization: The ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.[10][11][12] You may need to screen a variety of solvents with different polarities.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[13] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization. The two solvents must be miscible.[13]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Issue 4: Removal of Hantzsch Synthesis Byproducts
Question: After performing a Hantzsch synthesis, my crude product contains several impurities besides the desired this compound. How can I remove them?
Answer: The Hantzsch synthesis, while versatile, can produce side products.[14] Common impurities include unreacted starting materials (aldehyde, β-ketoester) and symmetrically substituted 1,4-DHPs if an unsymmetrical product is desired.
-
Column Chromatography: Flash column chromatography is often effective for removing these byproducts. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help separate the desired product from more polar and less polar impurities.
-
Recrystallization: If the impurities have significantly different solubilities from your product, recrystallization can be a highly effective purification method.[15][16]
-
Washing/Extraction: Unreacted aldehydes can sometimes be removed by washing the crude product with a sodium bisulfite solution. Unreacted β-ketoesters and other acidic or basic impurities can be removed through acid-base extractions during the workup.
Experimental Protocols
Protocol 1: General Recrystallization of a this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 1,4-DHP. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[17]
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.[11][13]
-
Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[17]
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.[17]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[10][17]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry completely.[10][13]
Protocol 2: Flash Column Chromatography of a this compound
-
Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (silica gel is common, but alumina can be used for acid-sensitive compounds). Select an eluent system using thin-layer chromatography (TLC) to achieve good separation of your product from impurities. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude 1,4-DHP in a minimal amount of the eluent or a more polar solvent that will be used in the elution. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution. Collect fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy for this compound products.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of 1,4-dihydropyridines by recrystallization.
References
- 1. scispace.com [scispace.com]
- 2. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues [mdpi.com]
- 7. Direct Enantiomeric Resolution of Seventeen Racemic this compound-Based Hexahydroquinoline Derivatives by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LabXchange [labxchange.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. Home Page [chem.ualberta.ca]
- 14. bhu.ac.in [bhu.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: High-Purity 1,4-Dihydropyridines Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1,4-dihydropyridines (DHPs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of 1,4-dihydropyridines.
Issue 1: The compound "oils out" and does not form crystals.
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This is a common issue with compounds that have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point.[1]
-
Solution 1: Add more solvent. The most common reason for oiling out is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly.
-
Solution 2: Lower the crystallization temperature. Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal once the solution has cooled.[1]
-
Solution 3: Change the solvent system. If the issue persists, the chosen solvent may not be ideal. A solvent pair, where the 1,4-dihydropyridine is highly soluble in one solvent and poorly soluble in the other, can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common mixed solvent systems include ethanol/water and isopropanol/water.[2][3]
Issue 2: No crystals form upon cooling.
Answer: A lack of crystal formation is typically due to either using too much solvent or the solution being "super-saturated," where the compound remains dissolved even though its solubility limit has been exceeded.[1]
-
Solution 1: Induce crystallization. Gently scratch the inner wall of the flask at the solution's surface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[1]
-
Solution 2: Reduce the solvent volume. If inducing crystallization doesn't work, you have likely used too much solvent.[1] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.
-
Solution 3: Cool to a lower temperature. If crystals still do not form at room temperature, try cooling the flask in an ice bath.
Issue 3: The recrystallized product has a low yield.
Answer: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.
-
Solution 2: Ensure slow cooling. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[4] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields larger, purer crystals and improves recovery.
-
Solution 3: Wash the crystals with ice-cold solvent. When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
Issue 4: The product is colored, even after recrystallization.
Answer: Colored impurities can sometimes co-crystallize with the desired product.
-
Solution: Use activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Issue 5: The product degrades during recrystallization.
Answer: 1,4-Dihydropyridines are notoriously sensitive to light and can oxidize, especially when heated in solution. The primary degradation product is the corresponding pyridine derivative.
-
Solution: Protect the experiment from light. Whenever possible, work in a fume hood with the sash down to minimize light exposure. Wrap the recrystallization flask in aluminum foil to protect the solution from light, especially during heating and cooling. This simple step can significantly reduce the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 1,4-dihydropyridines?
A1: The choice of solvent is critical and depends on the specific this compound derivative. Ethanol is a commonly used and effective solvent for many Hantzsch esters.[5][6] Other suitable solvents include methanol, isopropanol, and acetone. For compounds that are highly soluble in these solvents even at low temperatures, a mixed solvent system, such as ethanol-water or isopropanol-water, is often employed.[2][3] It is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific compound.
Q2: How can I remove byproducts from the Hantzsch synthesis?
A2: The Hantzsch synthesis can sometimes produce side products, such as the 1,2-dihydropyridine isomer or incompletely cyclized intermediates.[7] A carefully performed recrystallization is often sufficient to remove these impurities. The desired this compound is typically less polar and less soluble than the byproducts, allowing for its selective crystallization. If significant impurities remain, column chromatography may be necessary prior to a final recrystallization.
Q3: My this compound is an oil at room temperature. Can I still purify it by recrystallization?
A3: If the compound is an oil at room temperature, it cannot be purified by standard recrystallization techniques. In this case, other purification methods such as column chromatography are more appropriate.
Q4: How do I perform a hot filtration correctly?
A4: Hot filtration is used to remove insoluble impurities (like activated charcoal) from a hot, saturated solution. To prevent premature crystallization in the funnel, it's important to keep the solution, the funnel, and the receiving flask hot. Use a stemless or short-stemmed funnel and pre-heat it with hot solvent. Filter the solution as quickly as possible.
Quantitative Data
The following table summarizes recrystallization data for several this compound derivatives. Please note that yields are highly dependent on the scale of the reaction and the initial purity of the crude product.
| This compound Derivative | Recrystallization Solvent(s) | Yield (%) | Purity Notes | Reference |
| Nifedipine | 95% Ethanol | Not specified | Used to refine the crude product from synthesis. | [8] |
| Felodipine | 2-Propanol / Water | Not specified | Standard purification method for the reference standard. | [2] |
| Diethyl 6-amino-5-cyano-4-phenyl-1,4-dihydropyridine-2,3-dicarboxylate | Ethyl alcohol | 97% | Resulted in colorless crystals. | [9] |
| Diethyl 6-amino-4-(4-bromophenyl)-5-cyano-1,4-dihydropyridine-2,3-dicarboxylate | Ethyl alcohol | 95% | Resulted in colorless crystals. | [9] |
| Diethyl 6-amino-5-cyano-4-p-tolyl-1,4-dihydropyridine-2,3-dicarboxylate | Ethyl alcohol | 93% | Resulted in colorless crystals. | [9] |
| Thiophene-based 1,4-DHP | Ethanol with charcoal treatment | Not specified | Used to purify the crude product. | [6] |
Experimental Protocols
Protocol 1: General Recrystallization of a Hantzsch this compound Ester from Ethanol
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.
Protocol 2: Recrystallization of Felodipine from a 2-Propanol/Water Mixture
This protocol is adapted from the purification method for the felodipine reference standard.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude felodipine in a minimum amount of hot 2-propanol.
-
Addition of Anti-solvent: While the 2-propanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot 2-propanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold 2-propanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the recrystallization of 1,4-dihydropyridines.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. nihs.go.jp [nihs.go.jp]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103204814A - Preparation method of nifedipine as well as impurity separating method and application of nifedipine - Google Patents [patents.google.com]
- 9. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel this compound Derivatives in Aqueous Micellar Solution under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 1,4-Dihydropyridines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful separation and purification of 1,4-dihydropyridine (DHP) compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for this compound separation?
A1: The choice of stationary phase depends on the specific properties of the DHP derivative and the separation goal.
-
Reversed-Phase (RP) HPLC: Octadecyl (C18) and octyl (C8) bonded silica gels are widely used for their ability to separate compounds based on hydrophobicity.[1][2] For separating DHPs from their more polar oxidized (pyridine) forms, columns with embedded polar groups or cyano (CN) sorbents can provide better selectivity.[3]
-
Normal-Phase (NP) HPLC/TLC: Silica gel is a common choice for normal-phase separations. This mode is effective for separating less polar DHP derivatives.
-
Chiral Chromatography: For separating enantiomers of chiral DHPs, specialized chiral stationary phases (CSPs) are necessary.[4][5][6] Examples include phases based on macrocyclic glycopeptides (vancomycin, teicoplanin), dinitrobenzamido-tetrahydrophenanthrenyl derivatives (e.g., Whelko-O1), and anion exchangers with chiral selectors like quinine carbamates.[4][7]
Q2: How do I select an appropriate mobile phase?
A2: Mobile phase selection is critical for achieving good resolution.
-
Reversed-Phase: Mixtures of acetonitrile or methanol with water or an aqueous buffer are standard.[1][3] The organic modifier percentage, pH, and buffer concentration are key parameters to optimize for resolution and analysis time.[8][9] For instance, a mobile phase of acetonitrile and a 10mM acetate buffer at pH 5 has been used successfully.[2][8]
-
Normal-Phase: Typically involves a non-polar solvent like hexane or chloroform mixed with a more polar solvent such as ethanol, methanol, or ethyl acetate.[4]
-
Chiral Separations: The mobile phase depends heavily on the CSP and the chromatographic mode. For example, hexane/ethanol is used in normal phase mode, and acetonitrile/buffer is used in reversed-phase mode for chiral separations.[4] A polar organic mode using acetonitrile with a small amount of acetic acid has also been shown to be effective for certain chiral anion exchange columns.[7]
Q3: My this compound sample is degrading during purification. What can I do?
A3: 1,4-Dihydropyridines are notoriously sensitive to light and oxidation.[10]
-
Light Protection: The primary degradation pathway is photo-oxidation to the corresponding pyridine derivative, which results in a complete loss of pharmacological activity.[10] Always protect your sample, solvents, and the chromatography column from light by wrapping them in aluminum foil or using amber glassware.[9]
-
Minimize Exposure: Work quickly and avoid prolonged exposure to air and light.
-
Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation.
Q4: How can I detect and monitor the separation of 1,4-dihydropyridines?
A4: UV-Vis spectrophotometry is the most common detection method. DHPs have strong UV absorbance, with detection wavelengths typically set between 238 nm and 325 nm, depending on the specific compound's chromophore.[2][5][8] Diode array detection (DAD) is particularly useful as it can provide spectral information for peak identification and purity assessment.[2][8] For monitoring fractions during column chromatography, thin-layer chromatography (TLC) with a UV indicator is a practical approach.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | 1. Inappropriate mobile phase polarity.2. Incorrect stationary phase.3. Column overloading. | 1. Optimize the mobile phase composition. For RP-HPLC, adjust the organic modifier-to-buffer ratio. For NP-HPLC, vary the ratio of polar to non-polar solvents.2. Switch to a different stationary phase. To separate from the oxidized pyridine form, try a column with an embedded polar group.[3]3. Reduce the amount of sample loaded onto the column. |
| Peak Tailing | 1. Strong interactions between basic DHP nitrogens and acidic silanol groups on the silica surface.2. Column degradation. | 1. Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.2. Use an end-capped column or a stationary phase designed for basic compounds.3. Check the column's performance with a standard; replace if necessary. |
| No Elution of Compound | 1. Mobile phase is too weak (insufficient polarity in NP, too much polarity in RP).2. Compound has precipitated on the column. | 1. Increase the mobile phase strength (e.g., increase the percentage of the more polar solvent in NP or the organic solvent in RP).2. Ensure the sample is fully dissolved in the mobile phase before loading. If solubility is an issue, dissolve the sample in a stronger, compatible solvent and use a minimal volume for loading. |
| Multiple Peaks for a Pure Compound | 1. Enantiomers of a chiral DHP are being separated on a chiral stationary phase.2. On-column degradation.3. Presence of tautomers or isomers. | 1. This is expected for chiral separations. If you do not want to separate enantiomers, use an achiral column.2. Protect the entire system from light to prevent photo-oxidation.[10]3. Verify compound stability under the chosen chromatographic conditions. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issues. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. Use a buffered mobile phase to control pH.[8][9]2. Use a column oven to maintain a constant temperature.[2][8][9]3. Ensure the column is fully equilibrated with the mobile phase before each injection (flush with at least 10-20 column volumes). |
Experimental Protocols & Data
General Protocol for Flash Column Chromatography Purification
-
Stationary Phase and Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should provide a retention factor (Rf) of ~0.2-0.4 for the target DHP and good separation from impurities.
-
A common starting point for normal-phase separation is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude DHP sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, use "dry loading": adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase. Protect the column from light.
-
Collect fractions in separate test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure DHP compound based on TLC analysis.
-
Evaporate the solvent under reduced pressure (rotary evaporator) to obtain the purified product.
-
Optimized HPLC Separation Conditions
The following table summarizes conditions from a study optimizing the separation of five DHP calcium channel blockers.[2][8][9]
| Parameter | Optimized Condition |
| Stationary Phase | Sulpecosil LC-ABZ+Plus C18 |
| Mobile Phase | Acetonitrile : 10mM Acetate Buffer (pH 5) (72:28, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
Mobile Phases for Chiral DHP Separations
This table provides examples of mobile phases used for separating DHP enantiomers on different chiral stationary phases.[4]
| Chromatographic Mode | Stationary Phase Type | Example Mobile Phase |
| Reversed Phase | Macrocyclic Glycopeptide (e.g., NicoShell) | Acetonitrile / Buffer (30/70, v/v) |
| Normal Phase | Dinitrobenzamido Derivative (e.g., WhelkoShell) | Hexane / Ethanol (80/20, v/v) |
| Subcritical Fluid | Dinitrobenzamido Derivative (e.g., WhelkoShell) | CO2 / Methanol (80/20, v/v) |
Visualizations
Caption: Workflow for this compound Purification by Column Chromatography.
Caption: Troubleshooting Decision Tree for DHP Column Chromatography.
References
- 1. HPLC method for analysis of a new this compound: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC enantiomer separation of a chiral this compound monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
Preventing oxidation of 1,4-Dihydropyridines during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of 1,4-dihydropyridines (1,4-DHPs) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,4-dihydropyridines during storage?
A1: The main degradation pathway for 1,4-dihydropyridines is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2][3][4][5][6] This process, known as aromatization, leads to a complete loss of the compound's pharmacological activity.[1][3][4][5][6]
Q2: What are the main factors that accelerate the oxidation of 1,4-DHPs?
A2: The primary factors that accelerate the oxidation of 1,4-DHPs are:
-
Light: 1,4-DHPs are notoriously sensitive to light, particularly UV radiation.[1][3][5][6][7] Photodegradation is a major cause of instability.[1][3][5][6]
-
Temperature: Elevated temperatures can promote thermal degradation, although this is often less of a factor than light.[7][8][9]
-
Humidity: The presence of moisture can facilitate degradation, especially in the solid state at elevated temperatures.[7][8][9]
-
Oxygen: As the degradation is an oxidation process, the presence of atmospheric oxygen is a key contributor.
-
Solution vs. Solid State: 1,4-DHPs are significantly less stable in solution compared to the solid state.[1][4][5][6]
Q3: What are the ideal storage conditions for 1,4-DHP compounds?
A3: To minimize oxidation, 1,4-dihydropyridines should be stored under the following conditions:
-
In the dark: Use amber vials or other opaque containers to protect from light.[6]
-
At low temperatures: Refrigeration or freezing is recommended.
-
In a dry environment: Store in a desiccator or with a desiccant to minimize exposure to humidity.[10]
-
Under an inert atmosphere: For highly sensitive compounds or long-term storage, purging the container with an inert gas like argon or nitrogen can displace oxygen.
Q4: How can I protect my 1,4-DHP solutions from degradation?
A4: Due to their inherent instability in solution, it is best to prepare 1,4-DHP solutions fresh. If storage is necessary, the following steps can be taken:
-
Use degassed solvents to minimize dissolved oxygen.
-
Store solutions in amber vials, wrapped in aluminum foil for extra protection.
-
Store at low temperatures (e.g., -20°C or -80°C).
-
Consider adding antioxidants to the solution.
Q5: What types of antioxidants can be used to stabilize 1,4-DHPs?
A5: While specific antioxidants and their efficacy can vary depending on the 1,4-DHP derivative and the formulation, some have been explored for their potential to inhibit oxidation. These generally act as free radical scavengers. Some 1,4-dihydropyridine derivatives themselves have been noted to possess antioxidant properties.[11][12][13][14] The addition of excipients with antioxidant capabilities, such as β-carotene, has shown some success in improving photostability.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| My solid 1,4-DHP has changed color (e.g., yellowing). | Oxidation to the pyridine derivative, which is often colored. | 1. Check the purity of your sample using a suitable analytical method like HPLC or TLC. 2. Review your storage conditions. Ensure the compound is protected from light, stored at a low temperature, and in a dry environment. 3. For future storage, consider flushing the container with an inert gas before sealing. |
| I am seeing a new, more polar spot on my TLC plate after storing my 1,4-DHP. | The pyridine derivative is generally more polar than the parent 1,4-DHP. | 1. This is a strong indication of oxidation. Quantify the extent of degradation using HPLC. 2. If the level of impurity is unacceptable, the compound may need to be repurified. 3. Implement more stringent storage conditions immediately. |
| My 1,4-DHP solution is losing potency in my biological assay. | The 1,4-DHP is likely degrading in the solution. | 1. Prepare fresh solutions immediately before each experiment. 2. If using a stock solution, ensure it is stored properly (frozen, protected from light) and for a minimal amount of time. 3. Perform a stability study of your compound in the specific solution/media to determine its degradation rate. |
| I observe rapid degradation of my 1,4-DHP even with precautions. | The specific 1,4-DHP derivative may be exceptionally unstable. The solvent or other components in the solution may be promoting degradation. | 1. Consider derivatization to a more stable form if possible for your application. 2. Investigate the use of stabilizing excipients, such as cyclodextrins, if compatible with your experimental design.[6] 3. Re-evaluate the solvent system; ensure it is of high purity and free of peroxides or other oxidizing contaminants. |
Quantitative Data Summary
| Parameter | Recommended Condition/Concentration | Notes |
| Storage Temperature (Solid) | -20°C to 4°C | Lower temperatures are generally better for long-term stability. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Especially critical for long-term storage of highly sensitive derivatives. |
| Relative Humidity | < 30% | Studies have shown that thermodegradation in the solid state is significantly accelerated by humidity.[7][8][9] |
| Light Exposure | Avoid all UV and broad-spectrum light | Use amber glass or fully opaque containers.[6] |
Experimental Protocols
Protocol: Stability Assessment of a this compound using HPLC
This protocol outlines a general method for determining the stability of a 1,4-DHP compound under specific storage conditions.
1. Objective: To quantify the percentage of a 1,4-DHP remaining and the percentage of its corresponding pyridine oxide formed over time under defined storage conditions.
2. Materials:
-
1,4-DHP sample
-
Reference standard for the 1,4-DHP (if available)
-
Reference standard for the corresponding pyridine derivative (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., ammonium acetate or phosphate buffer), if required for the mobile phase
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18, C8, or specialized columns for separating closely related compounds)[15]
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the 1,4-DHP and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Protect this solution from light at all times.
-
-
Forced Degradation (Optional but Recommended):
-
To identify the peak corresponding to the oxidized pyridine derivative, a small portion of the stock solution can be subjected to forced degradation.
-
This can be achieved by exposing the solution to UV light for a few hours or by adding a mild oxidizing agent.
-
Analyze the forced degradation sample by HPLC to identify the retention time of the degradation product.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store these vials under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).
-
Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical starting point for a mobile phase could be a gradient of acetonitrile and water.[16] The UV detector should be set to a wavelength where the 1,4-DHP has strong absorbance (often in the range of 230-360 nm).
-
Inject the "time zero" sample and record the chromatogram.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from each storage condition.
-
Allow the sample to come to room temperature if it was stored cold.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak for the parent 1,4-DHP and the peak for the oxidized pyridine derivative.
-
Calculate the percentage of the 1,4-DHP remaining at each time point relative to the "time zero" sample.
-
% Remaining = (Peak Area at time X / Peak Area at time 0) * 100
-
-
If a reference standard for the pyridine derivative is available, a calibration curve can be created to quantify its formation accurately.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 6. This compound Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Thermal stability of this compound derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Antioxidative this compound Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 14. This compound Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC method for analysis of a new this compound: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling up Hantzsch Reaction for Bulk 1,4-Dihydropyridine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the Hantzsch reaction for the bulk synthesis of 1,4-dihydropyridines (1,4-DHPs). It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the Hantzsch reaction?
A1: Scaling up the Hantzsch reaction from benchtop to bulk synthesis introduces several challenges. These include managing the exothermic nature of the reaction, ensuring efficient mixing of heterogeneous reaction mixtures, controlling the formation of impurities, and developing effective product isolation and purification procedures.[1] The "all-in" nature of this multi-component reaction can also pose safety hazards on a larger scale.[1]
Q2: Which solvent is recommended for a large-scale Hantzsch synthesis?
A2: The choice of solvent is critical for reaction efficiency and environmental impact. While classic protocols use ethanol or acetic acid, greener alternatives are gaining prominence.[2][3] For bulk synthesis, water is an excellent choice as it is inexpensive, non-toxic, and can lead to high yields, often with simple product isolation by filtration.[4][5] In some cases, solvent-free conditions or the use of recyclable ionic liquids have also proven effective.[2][6]
Q3: What is the optimal temperature range for a scaled-up Hantzsch reaction?
A3: The optimal temperature depends on the specific reactants and solvent used. For aqueous systems, a temperature range of 70–75 °C has been found to be effective, providing a good balance between reaction rate and minimizing the decomposition of reagents like ammonium carbonate.[4] It is crucial to monitor the internal temperature of the reactor, as the reaction can be exothermic.
Q4: Can the order of reagent addition affect the reaction outcome?
A4: Yes, particularly for the synthesis of unsymmetrical 1,4-dihydropyridines, the order of addition is critical to control the formation of symmetrical byproducts.[1] A carefully planned addition strategy can significantly improve the yield of the desired unsymmetrical product.[1]
Q5: Are catalysts necessary for large-scale Hantzsch reactions?
A5: While the classical Hantzsch reaction can proceed without a catalyst, various catalysts can improve yields, shorten reaction times, and allow for milder reaction conditions.[2] For bulk synthesis, heterogeneous catalysts are advantageous as they can be easily recovered and reused.[7][8] Options range from Lewis and Brønsted acids to solid-supported catalysts like silica-anchored sulfonic acid.[2][9] However, catalyst-free procedures in water have also been shown to be highly efficient.[4]
Troubleshooting Guide
Low or No Product Yield
Q: My scaled-up Hantzsch reaction is giving a very low yield. What are the possible causes and solutions?
A: Low yields in a scaled-up Hantzsch reaction can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Reagent Stoichiometry and Quality:
-
Problem: Incorrect molar ratios of the aldehyde, β-ketoester, and ammonia source can significantly impact the yield. The quality of the reagents, especially the aldehyde, is also crucial, as impurities can inhibit the reaction.
-
Solution: Double-check the calculations for all reagents to ensure the correct stoichiometry (typically 1:2:1 for aldehyde:β-ketoester:ammonia source).[4] Use freshly distilled aldehydes if they have been stored for a long time.
-
-
Reaction Temperature:
-
Problem: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.[4]
-
Solution: Optimize the reaction temperature. For aqueous reactions, 70-75°C is often optimal.[4] Use a temperature probe to monitor the internal temperature of the reactor and ensure uniform heating.
-
-
Mixing Efficiency:
-
Problem: In a large reactor, inefficient stirring can lead to poor mixing of the reactants, especially in heterogeneous systems, resulting in a lower reaction rate and yield.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer that can handle the volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
-
-
Choice of Ammonia Source:
-
Problem: The type of ammonium salt can influence the reaction's efficiency. Salts of strong acids (e.g., NH₄Cl, (NH₄)₂SO₄) may lead to lower yields compared to salts of weak acids (e.g., ammonium acetate, ammonium carbonate).[4][10]
-
Solution: Consider using ammonium acetate or ammonium carbonate as the nitrogen source.[4]
-
Impurity and Side Product Formation
Q: My final product is contaminated with significant amounts of side products. How can I improve the purity?
A: Side product formation is a common issue in Hantzsch synthesis. The following steps can help to minimize impurities:
-
Oxidized Pyridine Byproduct:
-
Problem: The desired 1,4-dihydropyridine product can be oxidized to the corresponding pyridine, especially at elevated temperatures or in the presence of air.[2][3]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[4] Avoid unnecessarily high reaction temperatures and prolonged reaction times.
-
-
Unsymmetrical vs. Symmetrical Products:
-
Problem: When synthesizing unsymmetrical 1,4-DHPs (using two different β-dicarbonyl compounds), the formation of two symmetrical byproducts is a common challenge.[1]
-
Solution: The order of addition of the reagents is crucial. A pre-reaction of one β-ketoester with the aldehyde (Knoevenagel condensation) before the addition of the second β-ketoester and ammonia source can favor the formation of the desired unsymmetrical product.[1][11]
-
-
Other Side Reactions:
-
Problem: Other side reactions can lead to a complex mixture of products.[12][13]
-
Solution: Optimizing reaction conditions (temperature, solvent, catalyst) can help to favor the desired reaction pathway.[12] Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time to maximize the desired product and minimize side products.
-
Product Isolation and Purification
Q: I am having difficulty isolating and purifying my this compound product at a large scale. What are the best practices?
A: Isolation and purification are critical steps for obtaining a high-purity product in bulk.
-
Product Precipitation and Filtration:
-
Problem: The product may not precipitate cleanly from the reaction mixture, or the filtration may be very slow.[1]
-
Solution: If the product is a solid, cooling the reaction mixture to room temperature or below can facilitate precipitation.[4] If filtration is slow, consider using a larger filter funnel or a filter press for very large quantities. Washing the crude product with a suitable solvent (like cold water or ethanol) can remove soluble impurities.
-
-
Recrystallization:
-
Problem: The crude product may still be impure after filtration.
-
Solution: Recrystallization is an effective method for purification. Ethanol is a commonly used solvent for recrystallizing 1,4-dihydropyridines.[4] A solvent screen with small amounts of the crude product can help identify the optimal recrystallization solvent or solvent system.
-
-
Chromatography:
-
Problem: For products that are difficult to purify by crystallization, or for removing closely related impurities, chromatography may be necessary. However, this can be challenging and costly at a large scale.
-
Solution: If chromatography is unavoidable, consider using flash chromatography with a suitable solvent system. For very large quantities, industrial-scale chromatographic systems may be required.
-
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of the Hantzsch reaction, based on literature data.
Table 1: Effect of Different Solvents on Hantzsch Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | 70-75 | 1-2 | 86-96 | [4] |
| Ethanol | Reflux | 5 | ~85 | [14] |
| Toluene | 70 | 10 | 42 | [4] |
| Dichloromethane | 70 | 12 | 35 | [4] |
| Solvent-free | Room Temp | 1-2.5 | 85-95 | [15] |
Table 2: Effect of Nitrogen Source on Hantzsch Reaction Yield
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Carbonate | Water | 70-75 | 1 | 95 | [4] |
| Ammonium Acetate | Water | 70 | 1 | 92 | [5] |
| Ammonium Chloride | Water | 70-75 | 5 | 78 | [4] |
| Ammonium Nitrate | Water | 70-75 | 6 | 72 | [4][10] |
Experimental Protocols
Detailed Protocol for Bulk Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from literature procedures for a scaled-up synthesis.[4]
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Benzaldehyde (1.06 kg, 10 mol)
-
Ethyl acetoacetate (2.60 kg, 20 mol)
-
Ammonium carbonate (0.96 kg, 10 mol)
-
Deionized water (20 L)
-
Ethanol (for recrystallization)
-
Large Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up the 10 L jacketed glass reactor. Ensure all joints are properly sealed.
-
Charging Reagents: To the reactor, add deionized water (20 L). Begin stirring at a moderate speed (e.g., 150-200 rpm).
-
Add benzaldehyde (1.06 kg, 10 mol), ethyl acetoacetate (2.60 kg, 20 mol), and ammonium carbonate (0.96 kg, 10 mol) to the reactor.
-
Reaction: Heat the reaction mixture to 70-75 °C using a circulating water bath connected to the reactor jacket.
-
Maintain the temperature and stirring for 2-3 hours. Monitor the reaction progress by taking small samples and analyzing them by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete (as indicated by TLC), turn off the heating and allow the mixture to cool to room temperature while stirring.
-
Further cool the mixture to 10-15 °C using a cooling circulator to maximize product precipitation.
-
Isolate the precipitated solid product by vacuum filtration using a large Buchner funnel.
-
Wash the filter cake with cold deionized water (2 x 2 L) to remove any remaining water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (Optional): If further purification is required, recrystallize the crude product from 95% ethanol.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. mobt3ath.com [mobt3ath.com]
- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Managing Photodegradation of 1,4-Dihydropyridines in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the photodegradation of 1,4-dihydropyridine (1,4-DHP) compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are 1,4-dihydropyridines and why are they sensitive to light?
A1: 1,4-Dihydropyridines (1,4-DHPs) are a class of organic compounds widely used as calcium channel blockers in the treatment of hypertension.[1][2][3][4][5] Their core chemical structure, the dihydropyridine ring, is inherently photosensitive.[1][2][4][6] Exposure to light, particularly in the UV-A range, can trigger a chemical reaction that alters the molecule's structure and leads to a loss of its pharmacological activity.[1][2][6][7]
Q2: What is the primary mechanism of 1,4-DHP photodegradation?
A2: The main photodegradation process is the oxidation of the dihydropyridine ring to a pyridine ring.[1][2][4][5][6] This aromatization of the ring results in a complete loss of the drug's therapeutic effect.[1][2][4][5] In some cases, secondary degradation products may also form, which could have potential toxic effects.[2]
Q3: How quickly do 1,4-DHPs degrade in solution?
A3: The photodegradation of 1,4-DHPs is significantly faster in solution compared to the solid state.[1][2][3] The rate of degradation can be very rapid, sometimes occurring in a matter of minutes when exposed to direct light.[6] For this reason, most pharmaceutical formulations of 1,4-DHPs are solid dosage forms, such as tablets.[1][2][3]
Q4: What are the consequences of 1,4-DHP photodegradation in experimental assays?
A4: Photodegradation can lead to inaccurate and unreliable experimental results. The loss of the active compound will result in an underestimation of its efficacy or potency. Furthermore, the formation of degradation products could interfere with analytical measurements or introduce unintended biological effects in cellular assays.
Q5: What are some general strategies to minimize photodegradation during experiments?
A5: The most effective strategy is to protect 1,4-DHP solutions from light at all stages of the experiment. This includes sample preparation, storage, and during the assay itself. Using amber-colored glassware, opaque containers, or wrapping containers in aluminum foil are simple and effective measures.[8][9] Additionally, working in a dimly lit room or under specific low-light conditions can significantly reduce degradation.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Photodegradation of the 1,4-DHP compound during the experiment.
-
Troubleshooting Steps:
-
Review your experimental workflow: Identify all steps where the 1,4-DHP solution is exposed to light. This includes weighing, dissolution, serial dilutions, and incubation periods.
-
Implement light-protective measures:
-
Use amber-colored microplates or wrap standard plates in aluminum foil.
-
Perform all liquid handling steps in a darkened room or under a fume hood with the light off.
-
Minimize the time solutions are exposed to ambient light.
-
-
Run a control experiment: Prepare a 1,4-DHP solution and expose it to the same light conditions as your assay for the same duration. Analyze the concentration of the parent compound before and after exposure to quantify the extent of degradation.
-
Issue 2: Unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of photodegradation products.
-
Troubleshooting Steps:
-
Confirm the identity of the extra peaks: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks. The primary degradation product will be the corresponding pyridine derivative, which has a molecular weight that is two daltons less than the parent 1,4-DHP.
-
Perform a forced degradation study: Intentionally expose a solution of your 1,4-DHP to a light source (e.g., a UV lamp) and inject samples at different time points. This will help you to confirm that the extra peaks are indeed photoproducts and to understand their retention times.
-
Optimize your sample handling: Ensure that from the moment of preparation, your samples are continuously protected from light until they are injected into the HPLC system. Use amber autosampler vials or cover the autosampler tray.
-
Issue 3: Low or no biological activity observed for a known active 1,4-DHP.
-
Possible Cause: Complete or significant degradation of the compound before or during the assay.
-
Troubleshooting Steps:
-
Verify the integrity of your stock solution: Prepare a fresh stock solution of the 1,4-DHP, rigorously protecting it from light. Re-run the experiment with the fresh solution.
-
Analyze your stock and working solutions: Use HPLC or UV-Vis spectrophotometry to determine the concentration of the active 1,4-DHP in your solutions. Compare this to the expected concentration.
-
Consider the solvent: The rate of photodegradation can be influenced by the solvent. If possible, prepare solutions in solvents where the 1,4-DHP is known to be more stable, or consider the use of photostabilizing excipients like cyclodextrins if compatible with your assay.[5][10]
-
Experimental Protocols
Protocol 1: Assessing Photostability of a 1,4-DHP using UV-Vis Spectrophotometry
This protocol provides a method to determine the rate of photodegradation of a 1,4-DHP in solution by monitoring the change in its UV absorbance over time.
Materials:
-
1,4-DHP compound of interest
-
Spectrophotometer-grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
A controlled light source (e.g., a xenon lamp or a UV lamp with a specific wavelength)
-
Amber glassware and aluminum foil
Procedure:
-
Prepare a stock solution: Accurately weigh the 1,4-DHP and dissolve it in the chosen solvent in an amber volumetric flask to a known concentration (e.g., 1 mg/mL). Protect this solution from light.
-
Determine the λmax: Dilute the stock solution to a concentration that gives an absorbance reading between 1 and 1.5 AU. Scan the solution across a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare the experimental solution: Dilute the stock solution to a final concentration that gives an initial absorbance of approximately 1 AU at the λmax in a quartz cuvette.
-
Initiate the experiment: Place the cuvette in the spectrophotometer and record the initial absorbance at λmax (time = 0).
-
Expose to light: Place the cuvette under the controlled light source.
-
Monitor absorbance: At regular time intervals (e.g., every 5, 10, or 15 minutes), remove the cuvette from the light source and immediately record the absorbance at λmax.
-
Data analysis: Plot the absorbance at λmax versus time. The decrease in absorbance corresponds to the degradation of the 1,4-DHP. The degradation rate constant can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Protocol 2: Quantifying 1,4-DHP and its Photodegradation Product using HPLC
This protocol describes a method to separate and quantify a 1,4-DHP and its primary pyridine degradation product.
Materials:
-
1,4-DHP compound and its corresponding pyridine derivative (if available as a standard)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
-
Amber autosampler vials
Procedure:
-
Prepare mobile phase: A common mobile phase for 1,4-DHPs is a mixture of acetonitrile and water.[10] A typical starting point is a 45:55 (v/v) mixture of acetonitrile and water.[10] The exact ratio may need to be optimized for your specific compound.
-
Prepare standards: Prepare a series of standard solutions of the 1,4-DHP and its pyridine degradation product (if available) at known concentrations in the mobile phase.
-
Prepare samples: Prepare your experimental samples (e.g., from a photostability study) and dilute them with the mobile phase to fall within the concentration range of your standards.
-
Set up the HPLC method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: The λmax of the 1,4-DHP (determined by UV-Vis spectrophotometry).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Run the analysis: Inject the standards to create a calibration curve. Then, inject your samples.
-
Data Analysis: Identify the peaks for the 1,4-DHP and its degradation product based on their retention times. Quantify the concentration of each compound in your samples using the calibration curves.
Quantitative Data on 1,4-DHP Photodegradation
The following tables summarize quantitative data on the photodegradation of various 1,4-DHP compounds under different experimental conditions.
Table 1: Photodegradation of Amlodipine in Solution
| Light Source | Solvent | Duration | Degradation (%) | Reference |
| D65 Lamp | Solution | 14 days | 32.2 | [6] |
Table 2: Photodegradation Kinetics of Nisoldipine
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 0.24 - 0.15 | In the presence of indigotine | [1] |
| Quantum Yield (Φ) | 0.27 - 0.25 | In the presence of azorubine | [1] |
Table 3: Photostability of Various 1,4-DHPs with Cyclodextrin Complexation
| Compound | Outcome | Reference |
| Amlodipine | Significant photostability | |
| Felodipine | Significant photostability | |
| Nisoldipine | Significant photostability | |
| Nitrendipine | Significant photostability | |
| Other Compounds | 10% degradation in < 10 mins, half-life < 1 hour |
Note: The rate of photodegradation is highly dependent on the experimental conditions, including the light source, light intensity, solvent, and concentration. The data presented here are for comparative purposes.
Visualizations
Caption: Primary photodegradation pathway of 1,4-dihydropyridines.
Caption: Recommended workflow for handling 1,4-DHPs in experiments.
References
- 1. Photoprotection of this compound derivatives by dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multivariate Approaches in Quantitative Structure–Property Relationships Study for the Photostability Assessment of this compound Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method for analysis of a new this compound: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning and deactivation during 1,4-dihydropyridine (DHP) synthesis, such as the Hantzsch reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis that may be related to catalyst deactivation.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Identify Potential Poisons: Review all starting materials, solvents, and reagents for common catalyst poisons.[1] 2. Purify Reactants: Purify aldehydes, beta-ketoesters, and ammonia/ammonium acetate sources to remove impurities. 3. Inert Atmosphere: If using an oxygen-sensitive catalyst, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Deactivation | 1. Check Catalyst Age and Storage: Ensure the catalyst is not expired and has been stored under the recommended conditions. 2. Reaction Conditions: Verify that the reaction temperature and pressure are within the optimal range for the catalyst. High temperatures can lead to thermal degradation.[2] 3. Mechanical Agitation: For heterogeneous catalysts, ensure adequate stirring to prevent settling and ensure good contact with reactants. |
| Incorrect Catalyst Loading | 1. Optimize Catalyst Amount: Systematically vary the catalyst loading to find the optimal concentration. Too little catalyst will result in low yield, while too much can sometimes lead to side reactions. |
Issue 2: Inconsistent Reaction Times
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Fouling | 1. Filter Catalyst: For heterogeneous catalysts, filter and wash the catalyst between runs if reusing. 2. Analyze Byproducts: Use techniques like TLC or LC-MS to identify potential byproducts that may be fouling the catalyst surface.[3] |
| Variable Reactant Quality | 1. Standardize Reactant Sources: Use reactants from the same batch or supplier to minimize variability. 2. Test for Impurities: Periodically test incoming reactants for known catalyst inhibitors. |
| Water Content | 1. Use Anhydrous Solvents: Ensure solvents are properly dried, as water can deactivate some catalysts, particularly Lewis acids. 2. Control Atmospheric Moisture: Use drying tubes or a glovebox for moisture-sensitive reactions. |
Issue 3: Poor Selectivity or Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Altered Catalyst Surface | 1. Regenerate Catalyst: If applicable, follow a regeneration protocol to restore the catalyst's active sites. 2. Characterize Catalyst: Use techniques like XRD or SEM to check for changes in the catalyst's morphology or crystal structure. |
| Presence of Promoting Impurities | 1. Trace Metal Analysis: Analyze starting materials for trace metals that might be altering the reaction pathway. |
| Reaction Temperature | 1. Optimize Temperature: A lower or higher temperature may favor the desired reaction pathway and minimize side product formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound synthesis?
A1: Common catalyst poisons in organic reactions, including DHP synthesis, are sulfur compounds, nitrogen-containing heterocycles (if not the intended product), halides, and heavy metals.[1] Water can also act as a poison for Lewis acid catalysts by competing with the substrate for active sites.
Q2: How can I tell if my catalyst is poisoned or just deactivated?
A2: Poisoning is a chemical deactivation where impurities bind to the active sites.[4] This often leads to a sudden and significant drop in activity. Deactivation can be a more gradual process and can also be caused by thermal stress (sintering) or mechanical factors (fouling).[2] A good diagnostic test is to use highly purified reactants; if the catalyst activity is restored, poisoning by impurities is likely the cause.
Q3: Can I regenerate a poisoned catalyst used in a Hantzsch reaction?
A3: Regeneration is sometimes possible but depends on the catalyst and the poison. For example, coking (carbon deposition) can sometimes be reversed by calcination (heating in air or oxygen). Strongly chemisorbed poisons may be more difficult to remove. For some heterogeneous catalysts, washing with an appropriate solvent or a mild acidic/basic solution may help. Always refer to the catalyst manufacturer's guidelines for regeneration procedures.
Q4: My heterogeneous catalyst is losing activity after each recycle. What could be the cause?
A4: This could be due to several factors:
-
Leaching: The active catalytic species may be dissolving into the reaction medium.
-
Fouling: The catalyst surface may be blocked by reaction byproducts or polymers.
-
Mechanical Loss: Some of the catalyst may be physically lost during the recovery process.
-
Irreversible Poisoning: Small amounts of impurities in the reactants may be progressively poisoning the catalyst with each cycle.
Q5: Are organocatalysts susceptible to poisoning in DHP synthesis?
A5: Yes, organocatalysts can also be deactivated. For example, amine-based catalysts can be alkylated by electrophilic starting materials or intermediates, leading to deactivation.[5] The buildup of acidic or basic byproducts can also alter the catalytic activity of an organocatalyst.
Quantitative Data Summary
While specific quantitative data for catalyst poisoning in this compound synthesis is not extensively published, the following table summarizes the qualitative effects of common poison classes on different types of catalysts used in these reactions.
| Catalyst Type | Poison/Inhibitor | Likely Effect on Reaction | Potential Source in DHP Synthesis |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Water, Amines (excess) | Reduced reaction rate, incomplete conversion | Moist solvents/reagents, excess ammonium source |
| Brønsted Acids (e.g., PTSA, Sulfonic acid resins) | Basic impurities | Neutralization of active sites, loss of activity | Impurities in starting materials |
| Heterogeneous (e.g., Supported Metals, Metal Oxides) | Sulfur compounds, Halides | Severe and often irreversible deactivation | Contaminated starting materials or solvents |
| Organocatalysts (e.g., Proline, Amines) | Electrophilic impurities, strong acids/bases | Catalyst alkylation, change in catalytic activity | Byproducts from aldehyde self-condensation, impurities |
| Magnetic Nanoparticles (e.g., Fe₃O₄ based) | Strong acids | Leaching of the metallic core, loss of magnetic properties and activity.[6] | Acidic workup or highly acidic reaction conditions |
Experimental Protocols
Protocol 1: Catalyst Reusability Test for Heterogeneous Catalysts
-
Initial Reaction: Set up the Hantzsch reaction with the desired aldehyde, β-ketoester, and ammonium source using the fresh heterogeneous catalyst.
-
Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete, recover the catalyst by filtration or magnetic decantation.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed products or byproducts.
-
Drying: Dry the catalyst under vacuum.
-
Subsequent Runs: Reuse the dried catalyst for a new reaction with fresh reactants.
-
Analysis: Compare the reaction time and isolated yield for each cycle. A significant increase in reaction time or decrease in yield indicates catalyst deactivation.
Protocol 2: Screening for Catalyst Poisons
-
Baseline Reaction: Run a control Hantzsch reaction with highly purified starting materials and solvent, and record the reaction time and yield.
-
Spiking Experiment: Run a series of parallel reactions, each "spiked" with a small, known amount of a potential poison (e.g., a sulfur-containing compound, water).
-
Comparison: Compare the reaction profiles and final yields of the spiked reactions to the baseline. A significant negative impact on the reaction rate or yield indicates that the added substance is a catalyst poison.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Mechanism of active site blocking by a poison.
Caption: The catalyst life cycle including regeneration.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemically stable magnetic nanoparticles for metal adsorption and solid acid catalysis in aqueous media - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting unexpected spectroscopic data of 1,4-Dihydropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected spectroscopic data of 1,4-Dihydropyridines (1,4-DHPs).
General FAQs
Q1: What are the most common reasons for unexpected spectroscopic data with 1,4-DHPs?
A1: The most frequent cause of anomalous spectroscopic data for 1,4-Dihydropyridines is their inherent instability. These compounds are susceptible to oxidation, which converts the 1,4-DHP ring into an aromatic pyridine ring.[1][2][3][4][5] This transformation leads to significant changes in NMR, IR, and Mass spectra. Other potential issues include the presence of residual solvents, starting materials from the synthesis (e.g., Hantzsch reaction), or unexpected diastereotopicity of protons in the molecule.[6][7]
Troubleshooting ¹H and ¹³C NMR Spectra
A common issue encountered during the synthesis and characterization of 1,4-Dihydropyridines is their oxidation to the corresponding pyridine derivatives.[1][2][3][4][5] This can occur during the reaction, work-up, or purification if not performed under carefully controlled, oxygen-free conditions.[1] The presence of the oxidized pyridine as an impurity is a frequent explanation for unexpected signals in NMR spectra.
Q2: My ¹H NMR spectrum shows unexpected signals, particularly in the aromatic region, and the characteristic N-H proton signal is weak or absent. What could be the issue?
A2: This is a classic indication that your 1,4-Dihydropyridine sample has been partially or fully oxidized to its corresponding pyridine derivative. The N-H proton of the 1,4-DHP ring, typically a singlet between δ 5.5 and 9.2 ppm (depending on the solvent), disappears upon aromatization.[2][5][8][9] Concurrently, new signals will appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm) corresponding to the protons on the newly formed pyridine ring.[8] For instance, a singlet around δ 8.8 ppm can be indicative of the aromatic proton in a symmetrically substituted pyridine byproduct.[1]
Troubleshooting Workflow for Suspected Oxidation
Caption: Troubleshooting workflow for suspected oxidation of 1,4-Dihydropyridines.
Q3: The methylene protons of the ester groups at C3 and C5 in my 1,4-DHP are showing a complex splitting pattern instead of a simple quartet. Why is this happening?
A3: This phenomenon is due to the diastereotopicity of the methylene protons.[6][10] The C4 carbon of the 1,4-DHP ring is a prochiral center, and if the substituents at C3 and C5 are identical, the two protons of each methylene group in the ester are diastereotopic.[6] This means they are in magnetically non-equivalent environments, leading to more complex splitting patterns, often an ABX3 system, rather than a simple quartet.[6][10] The degree of non-equivalence can be influenced by factors such as intramolecular hydrogen bonding and the conformation of the 1,4-DHP ring.[9][11]
Q4: I am seeing broad signals in my ¹H NMR spectrum. What could be the cause?
A4: Broad signals in the ¹H NMR spectrum of 1,4-DHPs can arise from several factors:
-
Intermediate rate of exchange: The N-H proton can sometimes exhibit broadening due to chemical exchange with trace amounts of acid or water in the solvent.
-
Conformational dynamics: The 1,4-DHP ring can exist in different conformations, and if the rate of interconversion is on the NMR timescale, it can lead to broadened signals.
-
Presence of paramagnetic species: Although less common, the presence of paramagnetic impurities can cause significant broadening of NMR signals.
Experimental Protocol: Deuterium Exchange for N-H Proton Identification
To confirm the assignment of the N-H proton signal, a deuterium exchange experiment can be performed.
-
Acquire a standard ¹H NMR spectrum of the 1,4-DHP sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.
Summary of Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Ring
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H | 5.5 - 9.2 | - | Signal is a singlet; chemical shift is highly dependent on solvent and concentration.[8][9] |
| H4 | 4.7 - 5.1 | 36 - 42 | Typically a singlet.[8] |
| C2, C6 | - | ~146 | Quaternary carbons.[8] |
| C3, C5 | - | ~100 | Quaternary carbons.[8] |
| C4 | - | 36 - 42 | Tertiary carbon.[8] |
Troubleshooting IR Spectra
Q5: What are the key characteristic peaks I should look for in the IR spectrum of a this compound?
A5: The IR spectrum of a typical 1,4-DHP will show several characteristic absorption bands:
-
N-H stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹.[12][13] The exact position can be influenced by hydrogen bonding.
-
C=O stretch (ester): A strong absorption band typically found between 1650-1700 cm⁻¹.[13][14]
-
C=C stretch: An absorption in the region of 1600-1650 cm⁻¹.[13]
-
C-H stretch (aliphatic): Peaks around 2900-3000 cm⁻¹.[13][14]
Q6: My IR spectrum is missing the N-H stretching band. What does this suggest?
A6: The absence of the N-H stretching band, especially when accompanied by changes in the fingerprint region, is strong evidence for the oxidation of the 1,4-DHP to its corresponding pyridine derivative.[2][5] The aromatization of the ring results in the loss of the N-H proton.
Troubleshooting Mass Spectra
Q7: What are the common fragmentation patterns for 1,4-Dihydropyridines in mass spectrometry?
A7: In electrospray ionization (ESI) mass spectrometry, 1,4-DHPs typically show a prominent protonated molecular ion peak [M+H]⁺. A common fragmentation pathway involves the loss of substituents, particularly from the ester groups at the C3 and C5 positions.[15] For example, the loss of an alcohol from a carboxyl group is a frequently observed fragmentation.[15] The specific fragmentation pattern will depend on the nature of the substituents on the 1,4-DHP ring.
Q8: My mass spectrum shows a peak that is 2 mass units lower than the expected molecular ion peak. What could this be?
A8: A peak at [M-2] or [M-1]⁺ (loss of H₂) is a strong indicator of the presence of the oxidized pyridine derivative. The aromatization of the 1,4-DHP ring involves the loss of two hydrogen atoms. Therefore, the molecular weight of the pyridine product will be two units less than that of the starting 1,4-DHP.
Signaling Pathway of 1,4-DHP Oxidation
Caption: Simplified pathway of this compound oxidation to a pyridine derivative.
References
- 1. organic chemistry - Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 6. scielo.br [scielo.br]
- 7. reddit.com [reddit.com]
- 8. scielo.br [scielo.br]
- 9. Intramolecular hydrogen bonds in this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. Intramolecular C-H···O Hydrogen Bonding in this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chegg.com [chegg.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijrcs.org [ijrcs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,4-Dihydropyridine Synthesis Methods: From Classic Reactions to Modern Innovations
For researchers, scientists, and drug development professionals, the synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds is of paramount importance due to their wideranging pharmacological activities, including cardiovascular, anticancer, and antioxidant properties.[1][2] The archetypal Hantzsch synthesis, developed in 1881, has long been the cornerstone of 1,4-DHP chemistry. However, the demands for higher efficiency, greater molecular diversity, and environmentally benign processes have spurred the development of numerous innovative synthetic strategies. This guide provides a comparative analysis of key methods for this compound synthesis, supported by experimental data and detailed protocols.
The Classical Hantzsch Synthesis: A Time-Honored Approach
The Hantzsch reaction is a one-pot multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[3][4] While foundational, the classical method often suffers from drawbacks such as harsh reaction conditions, long reaction times, and modest yields.[4][5][6]
Modern Advancements in this compound Synthesis
In recent years, significant efforts have been directed towards overcoming the limitations of the classical Hantzsch synthesis. These modern approaches focus on the use of catalysts, alternative energy sources, and green chemistry principles to improve reaction efficiency and sustainability.
Catalytic Methods: Enhancing Reaction Rates and Yields
A diverse array of catalysts has been employed to enhance the synthesis of 1,4-DHPs. These can be broadly categorized into metal-based catalysts, organocatalysts, and heterogeneous catalysts.[1][2] For instance, ceric ammonium nitrate (CAN) has been effectively used as a catalyst in solvent-free conditions at room temperature, offering good to excellent yields in a short time.[7][8] Another approach involves the use of a reusable carbonaceous solid acid catalyst, which also provides high yields under solvent-free conditions.[9] Magnetic nanoparticles, such as Fe3O4@Phen@Cu, have also emerged as efficient and easily separable catalysts for this transformation.[10]
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has been widely adopted to dramatically reduce reaction times and improve yields in the Hantzsch synthesis.[11][12][13] This technique offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. Solvent-free microwave-assisted synthesis using nanochitosan as a biopolymer catalyst has been reported to produce 1,4-DHPs in satisfactory yields.[14]
Ultrasound-Promoted Synthesis: A Green Alternative
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient method for 1,4-DHP synthesis. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.[15][16] This method has been successfully applied using various catalysts, including meglumine supported on multiwalled carbon nanotubes (MWCNTs@meglumine) and Fe/ZSM-5, often at room temperature.[5][17][18]
Green Chemistry Approaches: Towards Sustainable Synthesis
In addition to microwave and ultrasound-assisted methods, other green chemistry strategies have been explored. These include performing the reaction in environmentally benign solvents like water or under solvent-free conditions.[6][19][20] The use of recyclable catalysts further enhances the sustainability of these methods.[9][10]
Comparative Performance of Synthesis Methods
The following table summarizes the quantitative data for different this compound synthesis methods, allowing for a direct comparison of their performance.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Classical Hantzsch | None | Ethanol/AcOH | Reflux | Several hours | Low-Moderate | [5][6][12] |
| Catalytic (CAN) | Ceric Ammonium Nitrate | Solvent-free | Room Temperature | Short | Good-Excellent | [7][8] |
| Catalytic (Solid Acid) | Carbonaceous Solid Acid | Solvent-free | 80 °C | Short | High | [9] |
| Microwave-Assisted | Nanochitosan | Solvent-free | - | 1-5 min | Satisfactory | [14] |
| Microwave-Assisted | Ba(NO3)2 | Solvent-free | 60 °C | 30 min | 86-96 | [21] |
| Ultrasound-Promoted | MWCNTs@meglumine | Ethanol | Room Temperature | 20-30 min | High-Excellent | [5][18] |
| Ultrasound-Promoted | Fe/ZSM-5 | - | - | 90 min | 64-86 | [17] |
| Green (Aqueous) | None | Water | 70-75 °C | - | 86-96 | [6] |
Experimental Protocols
General Procedure for Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions
-
A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (2 mmol), and ammonium acetate (1.5 mmol) is taken in a round-bottom flask.
-
Ceric ammonium nitrate (CAN) (0.5 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
After completion of the reaction, the mixture becomes solid.
-
The solid product is then washed with water and recrystallized from ethanol to afford the pure this compound.[7][8]
General Procedure for Ultrasound-Promoted Synthesis of 1,4-Dihydropyridines using MWCNTs@meglumine Catalyst
-
A mixture of an aryl aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol) is prepared in ethanol (2 mL).
-
MWCNTs@meglumine (0.02 g) is added as the catalyst.
-
The reaction mixture is subjected to ultrasonic irradiation (70 W).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and dichloromethane is added.
-
The heterogeneous catalyst is separated by simple filtration.
-
The solvent is evaporated, and the crude product is purified by recrystallization.[5]
Visualizing the Synthesis
Hantzsch this compound Synthesis Mechanism
Caption: Generalized mechanism of the Hantzsch this compound synthesis.
Comparative Workflow of 1,4-DHP Synthesis Methods
Caption: Simplified workflow comparison of different 1,4-DHP synthesis methods.
References
- 1. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Green approach for synthesis of bioactive Hantzsch this compound derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioorganica.org.ua [bioorganica.org.ua]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ukm.my [ukm.my]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-assisted synthesis of base-modified fluorescent this compound nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1,4-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its significant therapeutic potential.[1][2] Derivatives of this versatile heterocyclic ring system have demonstrated a broad spectrum of biological activities, most notably as potent L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[3][4] Beyond their cardiovascular applications, research has unveiled their promising roles as anticancer, antimicrobial, and anti-inflammatory agents.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across these key biological activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel DHP-based therapeutic agents.
General Structure-Activity Relationship of 1,4-Dihydropyridines
The biological activity of 1,4-DHP derivatives is intricately linked to the nature and position of substituents on the dihydropyridine ring. The core scaffold and the key positions for substitution are illustrated below.
Caption: General Structure-Activity Relationship of 1,4-Dihydropyridines.
Calcium Channel Blocking Activity
The hallmark of 1,4-DHP derivatives is their ability to modulate L-type calcium channels. This activity is highly dependent on the substituents at various positions of the DHP ring.
Comparative IC50 Values for Calcium Channel Blockade
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1,4-DHP derivatives, highlighting the impact of different structural modifications on their calcium channel blocking potency.
| Compound | R4-Substituent | R3/R5-Substituents | IC50 (nM) | Target/Assay |
| Nifedipine | 2-Nitrophenyl | -COOCH3 / -COOCH3 | - | Guinea-pig ileum |
| Cilnidipine | 3-Cinnamoyloxyphenyl | -COOCH3 / -COOC2H5 | 51.2 | N-type calcium channel |
| Compound 10b | 1-Methyl-4,5-dichloroimidazolyl | -COOC2H5 / -COOC2H5 | - | Guinea-pig ileum |
| Compound 6g | 1-Methyl-2-methylthio-5-imidazolyl | -COOC2H5 / -COOC4H9 | 1.32 | Guinea-pig ileum |
Experimental Protocol: In Vitro Evaluation of Calcium Channel Antagonism
A common method to assess the calcium channel blocking activity of 1,4-DHP derivatives is by measuring their ability to relax potassium-induced contractions in isolated smooth muscle preparations.
Tissue Preparation:
-
Male guinea pigs are euthanized, and a section of the ileum is excised and placed in a physiological salt solution.
-
The longitudinal smooth muscle is carefully dissected and mounted in an organ bath containing a buffered physiological solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
Experimental Procedure:
-
The muscle strip is allowed to equilibrate under a resting tension.
-
A high concentration of potassium chloride (e.g., 60 mM) is added to the bath to induce a sustained contraction by depolarizing the cell membrane and opening voltage-gated L-type calcium channels.
-
Once the contraction reaches a stable plateau, the test compound (1,4-DHP derivative) is added to the bath in a cumulative manner, with increasing concentrations.
-
The relaxation of the muscle strip is recorded after each addition.
-
The concentration of the compound that produces 50% of the maximal relaxation is determined as the IC50 value.[1]
Caption: Experimental Workflow for In Vitro Calcium Channel Blocking Assay.
Anticancer Activity
Several this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The structural modifications influencing this activity often differ from those required for optimal calcium channel blockade.
Comparative IC50 Values for Anticancer Activity
The following table presents the IC50 values of various 1,4-DHP derivatives against different human cancer cell lines, showcasing the structure-activity relationships for their anticancer effects.
| Compound | R4-Substituent | R3/R5-Substituents | Cell Line | IC50 (µM) |
| 18 | 4-Benzyloxyphenyl | -COOC2H5 / -COOC2H5 | HeLa | 3.6[5] |
| MCF-7 | 5.2[5] | |||
| 19 | 4-Bromophenyl | -COOC2H5 / -COOC2H5 | HeLa | 2.3[5] |
| MCF-7 | 5.7[5] | |||
| 20 | 3-Fluorophenyl | -COOC2H5 / -COOC2H5 | HeLa | 4.1[5] |
| MCF-7 | 11.9[5] | |||
| 13ab' | Triazole derivative | -CN / -CN | Caco-2 | - |
| 13ad' | Triazole derivative | -CN / -CN | Caco-2 | 0.63[1] |
| 7a | Phenyl | -CONH-Thiazole / -CONH-Thiazole | MOLT-4 | 17.4[6] |
| LS180 | 29.7[6] | |||
| 7d | 4-Chlorophenyl | -CONH-Thiazole / -CONH-Thiazole | MCF-7 | 28.5[6] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Cell Culture:
-
Human cancer cell lines (e.g., HeLa, MCF-7, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the 1,4-DHP derivatives and a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 24 or 48 hours), the treatment medium is removed.
-
MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[7]
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity
A growing body of evidence suggests that this compound derivatives possess significant antimicrobial properties against a range of bacteria and fungi.
Comparative MIC Values for Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,4-DHP derivatives against various microbial strains.
| Compound | R4-Substituent | R3/R5-Substituents | Microorganism | MIC (µg/mL) |
| MD1 | Condensed ring system | - | Helicobacter pylori | 1-8[8] |
| MD2 | Condensed ring system | - | Helicobacter pylori | 1-8[8] |
| MD6 | Condensed ring system | - | Helicobacter pylori | 1-8[8] |
| MD7 | Condensed ring system | - | Helicobacter pylori | 1-8[8] |
| HM4 | Condensed ring system | - | Helicobacter pylori | 1-8[8] |
| HM6 | Condensed ring system | - | Helicobacter pylori | 1-8[8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine the MIC.
Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density.
Experimental Procedure:
-
A serial two-fold dilution of the 1,4-DHP derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Experimental Workflow for MIC Determination via Broth Microdilution.
Conclusion
The this compound scaffold remains a highly privileged structure in drug discovery, offering a versatile platform for the development of agents with diverse biological activities. The structure-activity relationships outlined in this guide highlight the critical role of substituent modifications in tuning the pharmacological profile of these derivatives. While the primary focus has been on their potent calcium channel blocking effects, the significant anticancer and antimicrobial activities of certain 1,4-DHPs warrant further investigation. The provided experimental protocols offer a foundation for the in vitro evaluation of novel DHP analogues, facilitating the continued exploration and optimization of this important class of compounds for various therapeutic applications. Further research, particularly comparative studies that provide robust quantitative data, will be invaluable in refining the SAR models and guiding the design of next-generation this compound-based drugs.
References
- 1. Synthesis, QSAR and calcium channel antagonist activity of new this compound derivatives containing 1-methyl-4,5-dichloroimidazolyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Differential effects of this compound calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Quantitative structure-activity relationships for this compound calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antioxidant Capacity of 1,4-Dihydropyridines
An increasing body of research has focused on the antioxidant properties of 1,4-dihydropyridine (1,4-DHP) derivatives.[1][2] These heterocyclic compounds, well-known for their roles as calcium channel blockers in the treatment of cardiovascular diseases, also exhibit significant potential in mitigating oxidative stress.[3][4] Their structural similarity to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) underpins their ability to act as antioxidants.[4][5] This guide provides an objective comparison of the in vitro antioxidant performance of various 1,4-DHP derivatives, supported by experimental data and detailed methodologies for key assays.
Mechanism of Antioxidant Action
The antioxidant activity of 1,4-DHPs is primarily attributed to their ability to donate a hydrogen atom from the N1 position of the dihydropyridine ring to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[2][3] This process results in the formation of a more stable pyridinium cation. The substituents on the 1,4-DHP core can significantly influence this hydrogen-donating ability and, consequently, their antioxidant potency.
Caption: Proposed mechanism of 1,4-DHP antioxidant activity.
Comparative Analysis of Antioxidant Performance
The antioxidant capacity of 1,4-DHP derivatives is commonly evaluated using a variety of in vitro assays. Each assay targets different aspects of antioxidant action, such as radical scavenging or reducing power. Therefore, a multi-assay approach is crucial for a comprehensive assessment. The most frequently employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the β-carotene/linoleic acid bleaching assay.[5][6]
Below is a summary of quantitative data from various studies, comparing the antioxidant activity of different 1,4-DHP derivatives against standard antioxidants.
Table 1: In Vitro Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | Result | Standard | Standard's Result | Reference |
| Diethone I | TAC | ~10-fold more effective | Uric Acid | 1x | [1] |
| Carbatone II-1 | TAC | ~10-fold more effective | Uric Acid | 1x | [1] |
| AV-153 IV-1 | TAC | ~10-fold more effective | Uric Acid | 1x | [1] |
| Compound 6a | β-carotene/linoleic acid | 71% RAA | Ascorbic Acid | 49% RAA | [5] |
| Compound 6c | β-carotene/linoleic acid | 80% RAA | Ascorbic Acid | 49% RAA | [5] |
| Compound 6d | β-carotene/linoleic acid | 78% RAA | Ascorbic Acid | 49% RAA | [5] |
| Compound 6h | β-carotene/linoleic acid | 45% RAA | Ascorbic Acid | 49% RAA | [5] |
| Compound 4g | ORAC | 1.83 Trolox Equivalents | Trolox | 1x | [2] |
*RAA: Relative Antioxidant Activity
The data indicates that certain structural modifications, such as the presence of electron-donating groups on the aromatic ring, can enhance the antioxidant activity of 1,4-DHPs.[5] For instance, compounds 6a, 6c, and 6d, which contain chloro, fluoro, and methoxy groups respectively, showed higher relative antioxidant activity than the standard ascorbic acid in the β-carotene/linoleic acid assay.[5]
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducible evaluation of antioxidant capacity. Below are the protocols for two widely used assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[6]
-
Sample Preparation: Dissolve the 1,4-DHP derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Reaction Mixture: In a microplate well or a test tube, add a fixed volume of the DPPH solution (e.g., 200 µL).[8]
-
Initiation of Reaction: Add a small volume of the sample or standard solution (e.g., 20 µL) to the DPPH solution and mix thoroughly.[8] A control is prepared using the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[7][8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[9]
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or a buffer solution) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: Prepare various concentrations of the 1,4-DHP derivatives and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a small volume of the sample or standard solution (e.g., 10 µL).[9]
-
Incubation: Mix and allow the reaction to proceed for a defined time (e.g., 6 minutes).[9]
-
Measurement: Read the absorbance at 734 nm.[10]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow Visualization
The general workflow for in vitro antioxidant capacity screening involves several key stages, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
The in vitro validation of this compound derivatives consistently demonstrates their significant antioxidant capacity. The choice of assay is critical, as different methods measure distinct aspects of antioxidant action. Assays such as DPPH, ABTS, and β-carotene/linoleic acid are valuable tools for screening and comparing the potency of various 1,4-DHP compounds.[5][6] Experimental data reveals that the antioxidant efficacy is highly dependent on the chemical structure of the derivatives.[5] For researchers and drug development professionals, these findings highlight the potential of 1,4-DHPs as a versatile scaffold for designing novel therapeutic agents that can combat oxidative stress-related pathologies. Future investigations should aim to correlate these in vitro findings with cell-based and in vivo models to fully elucidate their physiological relevance.
References
- 1. Antioxidative this compound Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel this compound Derivatives for the Treatment of Alzheimer’s Disease | MDPI [mdpi.com]
- 3. This compound Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis, a cornerstone of multicomponent reactions, remains a pivotal method for the creation of dihydropyridines (DHPs), a scaffold present in numerous biologically active compounds. The efficiency of this one-pot condensation of an aldehyde, a β-ketoester, and ammonia or its equivalent is critically dependent on the catalyst employed. This guide provides a head-to-head comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.
Comparative Performance of Catalysts
The selection of a catalyst for the Hantzsch synthesis directly influences reaction time, yield, and conditions, such as temperature and the use of hazardous solvents. Below is a summary of quantitative data for different catalysts in the synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 | |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 | |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 | |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 | |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 25 | 0.33 | 98 | |
| Cellulose-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O/Ethanol | 60 | 1.5 | 95 |
Analysis: The data clearly indicates that catalyzed reactions offer significant advantages over the uncatalyzed process in terms of reaction time and yield. Modern heterogeneous catalysts, such as the sulfonic acid-functionalized magnetic nanoparticle (Fe₃O₄@SiO₂-SO₃H) and the metal-organic framework (UiO-66-NH₂), demonstrate exceptional performance, affording near-quantitative yields in under 30 minutes at or near room temperature. Notably, green catalysts like tannic acid and cellulose-SO₃H also show high efficacy, often utilizing water as a solvent, which enhances the environmental friendliness of the synthesis.
Reaction Mechanisms and Experimental Workflow
The generally accepted mechanism for the Hantzsch synthesis proceeds through a series of condensation and addition reactions. The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the substrates and facilitating the key steps.
Assessing the Metabolic Stability of Novel 1,4-Dihydropyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its role in L-type calcium channel blockers used in the treatment of hypertension.[1] However, a significant challenge in the development of novel DHP-based therapeutics is their often rapid metabolic inactivation.[1] This guide provides a comparative overview of the metabolic stability of a representative series of novel this compound analogs, supported by detailed experimental protocols and visualizations to aid in the design and evaluation of more robust drug candidates.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a representative set of novel this compound (DHP) analogs in human liver microsomes (HLM). This data is illustrative and serves to highlight the impact of structural modifications on metabolic fate. The primary metabolic route for many DHPs is the oxidation of the dihydropyridine ring to its pyridine analog, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2]
| Compound ID | R1 | R2 | R3 | t½ (min) | CLint (µL/min/mg protein) |
| DHP-1 (Reference) | CH₃ | CH₃ | 2-NO₂-Ph | 15 | 46.2 |
| DHP-2 | CH₂CH₃ | CH₂CH₃ | 2-NO₂-Ph | 25 | 27.7 |
| DHP-3 | CH(CH₃)₂ | CH(CH₃)₂ | 2-NO₂-Ph | 45 | 15.4 |
| DHP-4 | CH₃ | CH₃ | 3-NO₂-Ph | 18 | 38.5 |
| DHP-5 | CH₃ | CH₃ | 2-Cl-Ph | 35 | 19.8 |
| DHP-6 | CH₃ | CH₃ | 2-CF₃-Ph | 55 | 12.6 |
Note: t½ (half-life) and CLint (intrinsic clearance) are key parameters for assessing metabolic stability. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
Structure-Metabolism Relationships
The metabolic stability of 1,4-dihydropyridines is intricately linked to their chemical structure. Key structural features that influence their metabolic fate include:
-
Ester Substituents at C3 and C5: The nature of the ester groups at the C3 and C5 positions of the dihydropyridine ring significantly impacts metabolic stability. Increasing the steric bulk of these ester groups, as seen in the comparison between DHP-1, DHP-2, and DHP-3, can hinder the approach of metabolizing enzymes, thereby increasing the metabolic half-life and reducing intrinsic clearance.[3]
-
Aryl Substituent at C4: The electronic properties and substitution pattern of the aryl ring at the C4 position play a crucial role. Electron-withdrawing groups, such as the nitro group in the reference compound, can influence the susceptibility of the dihydropyridine ring to oxidation. The position of these substituents is also critical, as demonstrated by the difference in stability between DHP-1 (ortho-nitro) and DHP-4 (meta-nitro). Introducing substituents that sterically shield the dihydropyridine ring or possess greater electronic stability, such as the trifluoromethyl group in DHP-6, can lead to enhanced metabolic stability.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability of the novel this compound derivatives.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, particularly by cytochrome P450 enzymes.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM solution (final protein concentration, e.g., 0.5 mg/mL) to the wells containing the test compound.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line is used to determine the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
In Vitro Metabolic Stability Assay in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
1. Reagents and Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation medium
-
Collagen-coated plates
-
Test compounds (10 mM in DMSO)
-
Acetonitrile (for cell lysis and protein precipitation)
-
Internal standard
-
CO₂ incubator (37°C, 5% CO₂)
-
LC-MS/MS system
2. Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plate in a CO₂ incubator at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove the medium and lyse the cells with ice-cold acetonitrile containing an internal standard.
-
Scrape the wells to ensure complete cell lysis and transfer the contents to a new plate.
-
Centrifuge the plate to pellet the cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The data analysis is similar to the HLM assay, with the intrinsic clearance being expressed per million cells (µL/min/10⁶ cells).
Visualizations
The following diagrams illustrate the key metabolic pathway for 1,4-dihydropyridines and the experimental workflow for assessing their metabolic stability.
References
- 1. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 3. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel 1,4-Dihydropyridines Against Existing Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers remains a cornerstone in the management of hypertension and angina.[1][2] However, the quest for agents with improved efficacy, better side-effect profiles, and expanded therapeutic applications continues to drive the synthesis and evaluation of novel DHP derivatives. This guide provides an objective comparison of emerging 1,4-Dihydropyridines against established drugs like amlodipine and nifedipine, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for novel and existing 1,4-Dihydropyridines, focusing on their primary antihypertensive effects and emerging applications in cancer therapy.
Table 1: Antihypertensive and Calcium Channel Blocking Activity
| Compound | Target/Assay | IC50 / Effect | Reference Drug | IC50 / Effect of Reference | Source(s) |
| Novel DHP 5a | L-type Ca2+ channels (A7r5 cells) | 0.18 ± 0.02 µg/mL | Amlodipine | 0.45 ± 0.52 µg/mL | [3] |
| Novel DHP 5e | L-type Ca2+ channels (A7r5 cells) | 0.25 ± 0.63 µg/mL | Amlodipine | 0.45 ± 0.52 µg/mL | [3] |
| Novel Tetrahydropyridine Analogs | [3H]nitrendipine binding | as low as 25 nM | Nifedipine | 1.6 nM | [4] |
| Amlodipine | K+-induced contraction (porcine coronary strips) | ~3000x more potent than papaverine | Nifedipine | ~3000x more potent than papaverine | [1] |
| Cilnidipine | Blood Pressure Reduction | Comparable to Amlodipine | Amlodipine | Comparable to Cilnidipine | [5][6][7][8] |
Table 2: Anticancer (Cytotoxic) Activity
| Compound | Cell Line | IC50 | Reference Drug | IC50 of Reference | Source(s) |
| Novel DHP 7d | MCF-7 (Breast Cancer) | 28.5 ± 3.5 µM | Cisplatin | Not specified in source | [9] |
| Novel DHP 7a | LS180 (Colon Cancer) | 29.7 ± 4.7 µM | Cisplatin | Not specified in source | [9] |
| Novel DHP 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 µM | Cisplatin | Not specified in source | [9] |
Pharmacokinetic and Side Effect Profiles
A key differentiator for newer generation 1,4-Dihydropyridines is their improved pharmacokinetic profiles and reduced incidence of adverse effects.
Table 3: Pharmacokinetic Parameters
| Compound | Key Parameter(s) | Value(s) | Organism | Source(s) |
| (+/-)-DHP-014 (Novel DHP) | Oral Bioavailability | 8.2% | Rat | [10] |
| Terminal Half-life | Dose-dependent (nonlinear elimination) | Rat | [10] | |
| Amlodipine | Elimination Half-life | 35-50 hours | Human | [11] |
| Nifedipine (Slow-Release) | Duration of Action | 10-12 hours | Human | [11] |
| Newer Generation DHPs (general) | Plasma Half-life | Generally short due to metabolic oxidation | Human | [12] |
Table 4: Comparative Side Effect Incidence (Cilnidipine vs. Amlodipine)
| Side Effect | Cilnidipine Incidence | Amlodipine Incidence | Key Finding | Source(s) |
| Pedal Edema | 6.66% | 63.3% | Significantly lower in Cilnidipine group | [5] |
| Ankle Edema | Lower incidence | Higher incidence | Statistically significant difference | [13] |
| Weight Gain | Lower incidence | Higher incidence | Statistically significant difference | [13] |
| Palpitation | Lower incidence | Higher incidence | Statistically significant difference | [13] |
| Headache | 3.85% - 5.13% | Not specified in source | Minor adverse reaction | [13] |
| Dizziness | 3.85% | Not specified in source | Minor adverse reaction | [13] |
| Facial Flushing | 3.85% - 7.69% | Not specified in source | Minor adverse reaction | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Calcium Channel Blocking Activity: Aortic Ring Assay
This ex vivo method assesses the vasorelaxant properties of compounds.
-
Tissue Preparation: Thoracic aortas are dissected from euthanized rats and cleaned of surrounding tissue. The aorta is then cut into 1-2 mm rings.[14][15]
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent, typically a high concentration of potassium chloride (KCl) or phenylephrine, to induce a sustained contraction.[16][17]
-
Compound Administration: The novel this compound is added to the bath in a cumulative concentration-dependent manner.
-
Data Acquisition: The relaxation of the aortic ring is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contracted tension.
-
Data Analysis: Dose-response curves are plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.[16]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cells (e.g., MCF-7, LS180, MOLT-4) are seeded in 96-well plates at a predetermined density (e.g., 3 x 10^4 to 5 x 10^4 cells/mL) and incubated overnight.[9][18]
-
Compound Treatment: The test compounds are dissolved (typically in DMSO) and diluted in the cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 72 hours).[9][19]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a further 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these insoluble crystals.[9][20]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Action
1,4-Dihydropyridines exert their primary effect by blocking L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to muscle relaxation and vasodilation.[21][22][23]
Caption: Signaling pathway of this compound action in vascular smooth muscle.
General Experimental Workflow for Benchmarking
The process of benchmarking new drug candidates involves a structured series of in vitro and in vivo evaluations.
Caption: Experimental workflow for benchmarking new 1,4-Dihydropyridines.
Structure-Activity Relationship (SAR) Logic
The biological activity of 1,4-Dihydropyridines is highly dependent on their chemical structure. Specific substitutions on the dihydropyridine ring dictate their potency, selectivity, and pharmacokinetic properties.
Caption: Structure-Activity Relationship (SAR) of 1,4-Dihydropyridines.
References
- 1. Amlodipine, a new this compound calcium antagonist with a particularly strong antihypertensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Aryl-2-oxoethylidene)-1,2,3,4-tetrahydropyridines. Novel isomers of this compound calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of amlodipine with cilnidipine on antihypertensive efficacy and incidence of pedal edema in mild to moderate hypertensive individuals: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Comparative efficacy and safety of Cilnidipine and Amlodipine in the management of hypertension | Ibrahim Cardiac Medical Journal [banglajol.info]
- 9. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
- 14. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. protocols.io [protocols.io]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,4-Dihydropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 1,4-dihydropyridine and its derivatives, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to adhere to standard laboratory safety protocols. Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves. Nitrile gloves may not be suitable; butyl rubber or PVA gloves are recommended when handling pyridine, a common degradation product of 1,4-dihydropyridines. An emergency eyewash station and safety shower must be readily accessible.
Spill Management
In the event of a spill, immediate action is necessary to prevent wider contamination and exposure.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry substance such as sand, vermiculite, or diatomaceous earth. The absorbent material should then be collected into a sealable, airtight, and compatible waste container for hazardous waste disposal.
-
Large Spills: For significant spills outside a fume hood, evacuate the area immediately, secure it, and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
Disposal Procedures for this compound Waste
The primary methods for the disposal of this compound waste involve either collection for incineration by a licensed facility or chemical degradation to a less hazardous substance prior to collection. Direct disposal of this compound down the drain is strictly prohibited.
1. Collection for Off-Site Incineration:
This is the most straightforward and recommended method for the disposal of this compound waste.
-
Waste Collection: Collect all this compound waste, including pure compounds, solutions, and contaminated materials, in a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical; glass or high-density polyethylene are generally suitable.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste stream. Attach a completed hazardous waste label as soon as waste is first added to the container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.
-
Arranging Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed chemical destruction facility.
2. Chemical Degradation (Oxidative Aromatization):
1,4-Dihydropyridines can be chemically degraded through oxidation to their corresponding pyridine derivatives. While this transforms the original compound, the resulting pyridine is also a hazardous chemical and must be disposed of as such. This procedure should only be performed by trained personnel in a controlled laboratory setting.
| Oxidation Method | Oxidizing Agent/System | Typical Reaction Conditions | Observed Yield of Pyridine Derivative | Safety Considerations
Personal protective equipment for handling 1,4-Dihydropyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-dihydropyridine and its derivatives in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of these compounds.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Item | Standard/Specification | Special Instructions |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforms to EN 166 (EU) or NIOSH (US) | A face shield may be required when there is a risk of splashing or explosion.[1] |
| Hand Protection | Chemical impermeable gloves | Conforms to EU Directive 89/686/EEC and the standard EN 374 | Nitrile rubber, neoprene, or natural rubber gloves are recommended.[2] Inspect gloves before use and change immediately if contaminated.[2] Breakthrough times can vary by manufacturer, thickness, and concentration of the chemical; consult the glove manufacturer for specific recommendations. |
| Body Protection | Fire/flame resistant and impervious clothing | Appropriate for the scale of the experiment | A lab coat should be worn at all times. For larger quantities or increased risk, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Full-face respirator | NIOSH/MSHA approved | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][3] Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of an exposure to this compound. The following table outlines the recommended first-aid procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[1][2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Experimental Protocol for Safe Handling of this compound
Due to the photosensitive nature of many this compound derivatives, special precautions must be taken to prevent degradation and potential formation of hazardous byproducts.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Remove all sources of ignition as some dihydropyridine derivatives may be flammable.[1]
-
Given the photosensitivity of 1,4-dihydropyridines, conduct work in an area with minimized light exposure.[4] Use amber-colored glassware or wrap glassware with aluminum foil to protect the compound from light.[4][5]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above. This includes safety goggles, appropriate gloves, and a lab coat.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
When weighing and transferring solid this compound, do so in a fume hood and handle it carefully to prevent generating dust.
-
For solutions, use a syringe or pipette to transfer the liquid, avoiding splashes.
-
Keep containers tightly closed when not in use.[2]
4. During the Experiment:
-
Continuously protect the reaction mixture from light by using amber glassware or aluminum foil.[4]
-
Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory.[2]
5. Post-Experiment and Decontamination:
-
Wash hands thoroughly after handling.
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Remove and wash contaminated clothing before reuse.[2]
Operational Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
